Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
Description
Properties
IUPAC Name |
1,3-dibromopropan-2-yloxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVELAOQZAFXLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340126 | |
| Record name | 1-bromo-2-benzyloxy-3-bromopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35995-55-2 | |
| Record name | 1-bromo-2-benzyloxy-3-bromopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[(1,3-dibromopropan-2-yl)oxy]methyl}benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" chemical properties
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical properties, potential synthetic routes, and prospective applications of the novel compound, Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-. As this is a compound with limited readily available data, this document serves as a predictive guide based on the established principles of organic chemistry and data from structurally analogous molecules. The insights herein are intended to support research and development efforts by providing a robust theoretical and practical framework.
Molecular Structure and Identification
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" designates a molecule featuring a benzyl group ether-linked to a 1,3-dibromo-2-propoxy moiety. The systematic IUPAC name for this structure would be 1-(benzyloxy)-1,3-dibromopropan-2-ol. This structure is a versatile scaffold, incorporating a reactive benzylic ether and two primary alkyl bromide functionalities, suggesting a high potential for further chemical modification.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C10H12Br2O | Based on structural components |
| Molecular Weight | 323.9 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Analogy with similar brominated ethers[1] |
| Boiling Point | > 200 °C at 760 mmHg | Extrapolated from related structures[1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, THF, Ethyl Acetate) | General properties of nonpolar organic molecules |
| Density | ~1.6 g/cm³ | Based on the presence of two bromine atoms |
Proposed Synthetic Pathway
The synthesis of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- can be envisioned through a Williamson ether synthesis, a robust and well-established method for forming ethers. This would be followed by a bromination step. A plausible multi-step synthesis is outlined below.
Caption: Proposed synthetic pathway for Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-.
Detailed Experimental Protocol
Step 1: Synthesis of Benzyl Glycidyl Ether
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add glycidol (1.0 eq.) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise, and then allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield benzyl glycidyl ether.
Step 2: Synthesis of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
-
To a solution of benzyl glycidyl ether (1.0 eq.) in glacial acetic acid at 0 °C, bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid (33 wt. %, 2.5 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the target compound.
Reactivity and Potential Applications in Drug Development
The presence of two primary alkyl bromide moieties and a benzylic ether makes this molecule a highly versatile intermediate for the synthesis of more complex structures.
-
Nucleophilic Substitution: The bromo- groups are excellent leaving groups and can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, azides, cyanides), allowing for the introduction of diverse functional groups. This is a key strategy in the synthesis of pharmaceutical agents.[3][4]
-
Benzylic Ether Cleavage: The benzyloxy group can be cleaved under hydrogenolysis conditions to reveal a primary alcohol, providing another point for functionalization.
These reactive handles make the title compound a promising scaffold for the construction of novel small molecules for drug discovery. For instance, it could serve as a core structure for the development of bivalent ligands or as a precursor for compounds with potential applications as alkylating agents in oncology. The isothiocyanate class of compounds, which can be synthesized from primary amines (derivable from the alkyl bromides), has shown potent anticancer properties.[5]
Sources
An In-depth Technical Guide to Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (CAS 35995-55-2)
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical compound with the Chemical Abstracts Service (CAS) number 35995-55-2, identified as "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-". Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer a robust resource for researchers, scientists, and professionals in drug development. The IUPAC name for this compound is (((1,3-dibromopropan-2-yl)oxy)methyl)benzene.
Compound Profile and Physicochemical Properties
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" is a dibrominated ether derivative of toluene. Its structure suggests it is a versatile chemical intermediate, with the benzylic ether offering a degree of stability while the two bromine atoms provide reactive sites for further chemical transformations.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35995-55-2 | |
| Molecular Formula | C₁₀H₁₂Br₂O | [1] |
| Molecular Weight | 308.01 g/mol | [1] |
| IUPAC Name | (((1,3-dibromopropan-2-yl)oxy)methyl)benzene | |
| Synonyms | Ether, benzyl 2-bromo-1-(bromomethyl)ethyl; 2-(Benzyloxy)-1,3-dibromopropane | |
| SMILES | C1=CC=C(C=C1)COC(CBr)CBr | |
| Physical State | Expected to be a liquid at room temperature | Inferred from similar compounds |
Proposed Synthesis Pathway
Rationale for the Proposed Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2][3][4][5][6] The reaction proceeds via an SN2 mechanism, which is favored by the use of a primary alkyl halide.[2][3][4][5][6] Although 1,3-dibromo-2-propanol contains two primary bromine atoms, the secondary hydroxyl group is the intended point of ether linkage. Therefore, a two-step approach is more logical: first, the ether linkage is formed, and then the hydroxyl group is converted to a bromide.
A more direct and plausible route involves the reaction of benzyl alcohol with 1,3-dibromo-2-propanol. The hydroxyl group of 1,3-dibromo-2-propanol is secondary and less sterically hindered than if it were a tertiary alcohol, making it a suitable substrate for etherification.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Formation of Sodium Benzyloxide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.
-
Add sodium hydride (NaH) as a 60% dispersion in mineral oil to the toluene.
-
Slowly add benzyl alcohol to the suspension at room temperature with vigorous stirring.
-
The reaction mixture will effervesce as hydrogen gas is evolved. Continue stirring until the evolution of gas ceases, indicating the complete formation of sodium benzyloxide.
Step 2: Williamson Ether Synthesis
-
To the freshly prepared solution of sodium benzyloxide, add a solution of 1,3-dibromo-2-propanol in dry toluene dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-".
Visualization of the Proposed Synthetic Workflow
Caption: Proposed Williamson ether synthesis of the target compound.
Potential Applications in Research and Development
The bifunctional nature of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" makes it a potentially valuable building block in organic synthesis. The two reactive bromine atoms can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups.
Potential applications include:
-
Intermediate in Pharmaceutical Synthesis: The dibromo functionality allows for the construction of complex molecular scaffolds. For instance, reaction with primary or secondary amines could lead to the formation of diamino-alcohols, which are common structural motifs in pharmacologically active compounds.[7]
-
Synthesis of Novel Ligands: The two bromine atoms can be substituted to create bidentate ligands for use in catalysis or coordination chemistry.
-
Monomer for Polymer Synthesis: The dibromo compound could potentially be used as a monomer in polymerization reactions to create novel polymers with a benzyloxy side chain.
-
Cross-linking Agent: The ability of the two bromine atoms to react with nucleophiles on different molecules makes it a candidate for use as a cross-linking agent in polymer chemistry.
Safety and Toxicological Profile
No specific toxicological studies have been published for "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-". However, based on its chemical structure and the known hazards of related compounds, a precautionary approach to handling is essential. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
Table 2: GHS Hazard Statements
| Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:
Alkyl halides are known to be alkylating agents and can be genotoxic.[8][9] Ethers can form explosive peroxides upon prolonged storage and exposure to air. Therefore, it is crucial to handle this compound with appropriate safety measures.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.
-
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[10]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[10]
Conclusion
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" (CAS 35995-55-2) is a dibrominated ether with significant potential as a versatile intermediate in organic synthesis. While specific data on its synthesis and applications are lacking, this guide provides a scientifically grounded, hypothetical framework for its preparation and potential uses. The compound should be handled with care, following the safety precautions outlined, due to its potential to cause skin, eye, and respiratory irritation, and the general risks associated with alkylating agents. Further research into the properties and reactivity of this compound is warranted to fully explore its utility in drug discovery and materials science.
References
- Müller, L., & Kasper, P. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 633(2), 107-118.
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1PlusChem LLC. (n.d.). Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-. Retrieved from [Link]
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PubChem. (n.d.). (((1,3-Dibromopropan-2-yl)oxy)methyl)benzene. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2025). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Retrieved from [Link]
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Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
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Organic Syntheses. (n.d.). GLYCEROL α,γ-DIBROMOHYDRIN. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]
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PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2017). Polybrominated Diphenyl Ethers (PBDEs) ToxGuide. Retrieved from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dibromo-2-propanol. Retrieved from [Link]
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MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
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PubMed. (2011). Genotoxicity of several polybrominated diphenyl ethers (PBDEs) and hydroxylated PBDEs, and their mechanisms of toxicity. Retrieved from [Link]
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MDPI. (n.d.). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Retrieved from [Link]
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Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]
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Transformation Tutoring. (2022). Williamson Ether Synthesis And Alcoxymercuration. Retrieved from [Link]
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Semantic Scholar. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
A Theoretical and Predictive Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and predictive overview of the molecule "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-," a compound for which limited direct experimental data exists in publicly accessible literature. By leveraging established principles of organic chemistry and drawing analogies from structurally related compounds, this document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of its molecular structure, predicted physicochemical properties, a plausible synthetic route, and essential safety considerations. The insights presented herein are designed to facilitate further research and exploration into the potential applications of this novel chemical entity.
Introduction and Molecular Structure Elucidation
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" is a halogenated ether with a unique arrangement of functional groups that suggests its potential as a versatile building block in organic synthesis and medicinal chemistry. The presence of a benzyl ether moiety, along with two bromine atoms on adjacent carbons, indicates a molecule with multiple reactive sites, paving the way for diverse chemical transformations.
The systematic IUPAC name for this compound is 1-(benzyloxy)-2-bromo-3-bromopropane . This name unequivocally defines its structure as a propane backbone with a benzyloxy group at the 1-position, and bromine atoms at the 2- and 3-positions.
To visualize the molecular architecture, a 2D chemical structure is presented below:
Caption: Proposed two-step synthesis of 1-(benzyloxy)-2-bromo-3-bromopropane.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Benzyl Allyl Ether (Williamson Ether Synthesis)
-
Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Addition of Alcohol: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of allyl alcohol (1.0 equivalent) in anhydrous THF via the dropping funnel. The addition should be controlled to manage the evolution of hydrogen gas.
-
Formation of Alkoxide: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Addition of Alkyl Halide: Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and cautiously quench the excess NaH with water. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure benzyl allyl ether.
Step 2: Bromination of Benzyl Allyl Ether
-
Reaction Setup: In a two-necked round-bottom flask fitted with a magnetic stirrer and a dropping funnel, dissolve the benzyl allyl ether (1.0 equivalent) in dichloromethane (CH₂Cl₂).
-
Addition of Bromine: Cool the solution to 0 °C. Slowly add a solution of bromine (Br₂) (1.0 equivalent) in CH₂Cl₂ dropwise. The characteristic red-brown color of bromine should disappear upon reaction with the alkene. Maintain the temperature at 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: The resulting crude product, 1-(benzyloxy)-2-bromo-3-bromopropane, can be purified by column chromatography on silica gel if necessary.
Characterization and Analytical Methods
The successful synthesis and purity of 1-(benzyloxy)-2-bromo-3-bromopropane would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the benzylic protons, the protons on the propane backbone, and the aromatic protons of the benzene ring. The chemical shifts and coupling patterns would be consistent with the proposed structure.
-
¹³C NMR would display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-O-C ether linkage, C-H bonds (aromatic and aliphatic), and C-Br bonds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" is not available, the safety precautions should be based on the known hazards of structurally similar brominated organic compounds.
Hazard Statements (Predicted):
-
H302: Harmful if swallowed. [1][2]* H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [4] Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [2]* P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [2]* P302+P352: IF ON SKIN: Wash with plenty of water and soap. [3]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, and open flames. [3][5]* Store in a tightly closed container in a cool, dry place.
-
Avoid contact with strong oxidizing agents.
Potential Applications and Future Directions
The bifunctional nature of 1-(benzyloxy)-2-bromo-3-bromopropane suggests its utility as a key intermediate in the synthesis of more complex molecules. The two bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. The benzyl ether can serve as a protecting group for the primary alcohol, which can be deprotected under specific conditions.
Potential areas of application include:
-
Pharmaceutical Synthesis: As a scaffold for the synthesis of novel drug candidates. The vicinal di-functionalization could be a key feature for binding to biological targets.
-
Materials Science: As a monomer or cross-linking agent in the development of new polymers with specific properties.
-
Agrochemicals: As a building block for the synthesis of new pesticides and herbicides.
Further research is warranted to explore the reactivity of this molecule and to synthesize a range of derivatives for biological screening and materials testing.
Conclusion
This technical guide has provided a detailed, albeit predictive, examination of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-." While direct experimental data remains elusive, the theoretical framework presented here, based on sound chemical principles and analogies to related compounds, offers a solid foundation for future research. The proposed synthetic route is robust and relies on well-understood chemical transformations. It is our hope that this guide will stimulate further investigation into this promising molecule and unlock its potential in various fields of chemical science.
References
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PubChem. (n.d.). 2-Bromo-1,3-bis-bromomethyl-benzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2-(methoxymethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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Penta Chemicals. (2025, April 4). Safety Data Sheet: Bromobenzene. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]
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An In-depth Technical Guide to the NMR Spectroscopic Analysis of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide offers an in-depth analysis of the NMR spectroscopic features of the compound Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- .
This molecule, with its combination of an aromatic ring, an ether linkage, and two brominated carbons, presents a unique set of spectroscopic challenges and learning opportunities. Understanding its NMR spectrum is crucial for its synthesis, characterization, and quality control. This document will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles of NMR spectroscopy and supported by data from analogous structures. We will explore the rationale behind the expected chemical shifts, coupling constants, and multiplicities, offering a robust framework for researchers working with this and structurally related molecules.
Molecular Structure and Symmetry Considerations
A thorough understanding of the molecule's structure is paramount for an accurate interpretation of its NMR spectra. The structure of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- is characterized by a central ethoxy moiety, substituted with a benzyl group at one end and two bromomethyl groups at the other.
Figure 1: Chemical structure of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-.
The key structural features influencing the NMR spectrum are:
-
A monosubstituted benzene ring: This will give rise to signals in the aromatic region of the ¹H and ¹³C NMR spectra.
-
A benzylic methylene group (-CH₂-) : These protons and the corresponding carbon will be influenced by the adjacent aromatic ring and the ether oxygen.
-
An ether linkage (-O-) : This will cause a downfield shift for the adjacent carbon and proton signals.
-
A methine group (-CH-) : This proton and carbon are situated between the ether oxygen and two bromomethyl groups, leading to a significant downfield shift.
-
Two bromomethyl groups (-CH₂Br) : The two bromine atoms will strongly deshield the adjacent protons and carbons. Due to the chiral center at the methine carbon, the two bromomethyl groups are diastereotopic, meaning they are chemically non-equivalent and will likely exhibit different chemical shifts.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, Br) and the magnetic anisotropy of the benzene ring.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic Protons (C₆H₅-) | 7.2 - 7.4 | Multiplet (m) | 5H | Protons on a monosubstituted benzene ring typically appear in this region. The overlap of ortho, meta, and para proton signals often results in a complex multiplet. |
| Benzylic Protons (-O-CH₂-Ph) | ~4.6 | Singlet (s) | 2H | These protons are adjacent to an oxygen atom and a benzene ring, leading to a downfield shift. For similar structures like benzyl methyl ether, the benzylic protons appear around 4.44 ppm.[1] The absence of adjacent protons results in a singlet. |
| Methine Proton (-O-CH(CH₂Br)₂) | ~4.0 - 4.2 | Triplet (t) | 1H | This proton is deshielded by the adjacent ether oxygen and two bromine atoms on the neighboring carbons. It is expected to be coupled to the four protons of the two non-equivalent bromomethyl groups, likely resulting in a complex multiplet, but a triplet is a possible simplified outcome if the coupling constants are similar. |
| Diastereotopic Bromomethyl Protons (-CH₂Br) | ~3.6 - 3.9 | Doublet of Doublets (dd) or two separate Doublets (d) | 4H | The presence of a chiral center at the methine carbon renders the two methylene groups diastereotopic and thus chemically non-equivalent. Furthermore, the two protons within each methylene group are also diastereotopic. This will likely result in two sets of signals, each integrating to 2H. Each set of protons will be coupled to the methine proton, leading to doublets or more complex patterns like doublets of doublets. Protons on carbons attached to bromine typically appear in the 3.4-4.0 ppm range.[2][3] |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Aromatic C (quaternary, C-ipso) | ~137-139 | The aromatic carbon attached to the substituent is typically deshielded and appears in this range. For benzyl bromide, the ipso-carbon is at 137.8 ppm.[4] |
| Aromatic CH (C-ortho, C-meta, C-para) | ~127-129 | The protonated aromatic carbons typically resonate in this region. Due to the substituent effect, slight variations in their chemical shifts are expected. |
| Benzylic Carbon (-O-CH₂-Ph) | ~70-75 | This carbon is attached to an oxygen atom, which causes a significant downfield shift. In benzyl methyl ether, this carbon appears around 72 ppm. |
| Methine Carbon (-O-CH(CH₂Br)₂) | ~78-82 | This carbon is bonded to an oxygen and is alpha to two carbons bearing bromine atoms, leading to a substantial downfield shift. |
| Bromomethyl Carbons (-CH₂Br) | ~30-35 | The two diastereotopic bromomethyl carbons are expected to have slightly different chemical shifts. The direct attachment to the electronegative bromine atom places these signals in this region. For instance, the bromomethyl carbon in benzyl bromide is at 33.7 ppm.[4] |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, the following experimental protocol is recommended:
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.[2][5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2][5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans for adequate signal averaging.
-
-
2D NMR (Optional but Recommended):
-
To confirm the assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine direct one-bond proton-carbon correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range (2-3 bond) proton-carbon correlations.[7]
-
Figure 2: A generalized workflow for the NMR analysis of a small molecule.
Trustworthiness and Self-Validation
The predictive nature of this guide is built upon a foundation of established NMR principles and comparative data from structurally similar compounds. The trustworthiness of an actual experimental analysis of this compound would be ensured by a self-validating system:
-
Internal Consistency: The integration values in the ¹H NMR spectrum must correspond to the number of protons in each environment as determined by the proposed structure.
-
Corroboration with ¹³C NMR: The number of signals in the ¹³C NMR spectrum must match the number of chemically non-equivalent carbons in the molecule.
-
2D NMR Confirmation: The correlations observed in 2D NMR spectra (COSY, HSQC, HMBC) must be consistent with the proposed bonding network of the molecule. For instance, a COSY experiment should show a correlation between the methine proton and the bromomethyl protons. An HSQC spectrum will directly link each proton signal to its attached carbon, confirming the assignments made in the 1D spectra.
Conclusion
This technical guide provides a comprehensive, albeit predictive, NMR analysis of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-. By dissecting the molecule's structure and applying fundamental NMR principles, we have established a detailed forecast of its ¹H and ¹³C NMR spectra. The provided experimental protocol offers a clear path for obtaining high-quality data. For researchers in drug discovery and development, a thorough understanding of these spectroscopic techniques is not merely procedural but a critical component of scientific rigor and innovation. The principles outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-2-methyl- (CAS 89-92-9). Retrieved January 26, 2026, from [Link]
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The Royal Society of Chemistry. (2012). Supporting information - Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-2-(methoxymethyl)benzene. Retrieved January 26, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Retrieved January 26, 2026, from [Link]
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Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved January 26, 2026, from [Link]
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SpectraBase. (n.d.). 1-Bromophenylmethyl-2-bromomethyl-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved January 26, 2026, from [Link]
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P. Kocienski. (n.d.). NMR Data for Methoxymethyl Ethers. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). Benzene, ((2-bromoethoxy)methyl)-. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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Journal of the Chemical Society, Perkin Transactions 2. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Retrieved January 26, 2026, from [Link]
-
Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved January 26, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu2O/C3N4 with TBHP & Oxygen as Co-oxidan. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved January 26, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). Retrieved January 26, 2026, from [Link]
-
Reddit. (2022). H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. Retrieved January 26, 2026, from [Link]
-
University of Oslo. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved January 26, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Retrieved January 26, 2026, from [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopy of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique fundamental to the characterization of molecular structures. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the radiation at frequencies corresponding to its natural vibrational modes. This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the functional groups present in the sample. This guide offers a comprehensive exploration of the infrared spectrum of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- , a molecule featuring a combination of aromatic, ether, and alkyl halide functionalities. Understanding the IR spectrum of this compound is crucial for its identification, purity assessment, and the elucidation of its role in complex chemical and pharmaceutical processes.
Molecular Structure and Predicted Infrared Absorptions
The chemical name "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" designates a monosubstituted benzene ring. The substituent is a benzylic group attached to an ether oxygen, which is further bonded to a brominated alkyl chain. The systematic analysis of its constituent functional groups allows for a detailed prediction of its infrared spectrum.
Molecular Structure of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
Caption: Chemical structure of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-.
The expected IR absorption bands for this molecule can be categorized based on its primary functional groups: the monosubstituted benzene ring, the ether linkage, the alkyl portions of the substituent, and the carbon-bromine bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Overtone Bands | 2000 - 1665 | Weak | |
| C=C In-Ring Stretch | 1600 - 1585 & 1500 - 1400 | Medium | |
| C-H Out-of-Plane Bending | 770 - 710 & ~690 | Strong | |
| Alkyl Chains | Aliphatic C-H Stretch | 3000 - 2840 | Medium to Strong |
| CH₂ Bending (Scissoring) | ~1465 | Medium | |
| Ether Linkage | Asymmetric C-O-C Stretch | ~1250 (Aryl-Alkyl) & ~1120 (Alkyl-Alkyl) | Strong |
| Alkyl Halide | C-Br Stretch | 690 - 515 | Medium to Strong |
Detailed Spectral Analysis
A meticulous examination of the different regions of the IR spectrum provides a wealth of structural information.
The C-H Stretching Region (3100 - 2800 cm⁻¹)
This region is particularly informative for distinguishing between aromatic and aliphatic C-H bonds.
-
Aromatic C-H Stretches: Absorptions due to the stretching of C-H bonds on the benzene ring are expected to appear in the 3100-3000 cm⁻¹ range.[1] These bands are typically of low to medium intensity.
-
Aliphatic C-H Stretches: The various CH₂ groups in the substituent will exhibit C-H stretching vibrations in the 3000-2840 cm⁻¹ region. These absorptions are generally stronger than their aromatic counterparts.
The presence of peaks both above and below 3000 cm⁻¹ is a strong indicator of a molecule containing both aromatic and aliphatic C-H bonds.[2]
The Fingerprint Region (1600 - 600 cm⁻¹)
This region contains a high density of absorption bands that are characteristic of the molecule as a whole.
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of absorptions in the 1600-1450 cm⁻¹ range.[1] Typically, two prominent bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.[1]
-
Aromatic Substitution Pattern: The pattern of substitution on the benzene ring can be determined by analyzing the strong out-of-plane C-H bending vibrations. For a monosubstituted benzene ring, two strong bands are expected: one in the 770-710 cm⁻¹ range and another near 690 cm⁻¹.[2] The presence and position of these bands are highly diagnostic.[2] Weak overtone bands in the 2000-1665 cm⁻¹ region can also provide confirmatory evidence for the substitution pattern.[3]
-
Ether C-O-C Stretching: The ether linkage is characterized by a strong C-O-C stretching absorption. Given the aryl-alkyl ether nature of the benzylic portion, a strong asymmetric stretch is anticipated around 1250 cm⁻¹. The aliphatic ether portion of the substituent will also contribute a strong C-O-C stretch, typically around 1120 cm⁻¹.
-
Alkyl Halide C-Br Stretching: The carbon-bromine bonds will produce stretching vibrations at lower frequencies, generally in the 690-515 cm⁻¹ range. These bands can sometimes overlap with the aromatic C-H out-of-plane bending region, necessitating careful spectral interpretation.
Experimental Protocol for Acquiring the IR Spectrum
The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample such as Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-.
Workflow for FTIR Analysis
Caption: Standard workflow for obtaining and analyzing an FTIR spectrum of a liquid sample.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
The sample compartment should be clean and dry.
-
-
Sample Preparation (Liquid Film Method):
-
Clean a pair of infrared-transparent salt plates (e.g., KBr, NaCl) with a suitable dry solvent (e.g., anhydrous isopropanol) and allow them to dry completely.[4] Handle the plates by their edges to avoid transferring moisture from your fingers.
-
Place a small drop of the liquid sample onto the center of one plate.[5]
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.[4][5] Avoid introducing air bubbles.
-
Mount the sandwiched plates in the sample holder of the spectrometer.[5]
-
-
Setting Acquisition Parameters:
-
Scan Range: Typically, the mid-infrared range of 4000 to 400 cm⁻¹ is sufficient.
-
Resolution: A resolution of 4 cm⁻¹ is generally adequate for routine analysis.[6] Higher resolution may be used to resolve closely spaced peaks.[6]
-
Number of Scans: Co-adding 16 to 64 scans is common to improve the signal-to-noise ratio.[6]
-
-
Data Collection:
-
Background Spectrum: With the empty sample compartment, collect a background spectrum. This will account for absorptions from atmospheric water and carbon dioxide, as well as the instrument's optics.[7]
-
Sample Spectrum: Place the prepared sample in the sample holder and collect the sample spectrum.[7] The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting interferogram is converted into a spectrum via a Fourier transform.
-
Perform baseline correction to ensure that the baseline of the spectrum is flat.
-
Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.
-
Correlate the observed absorption bands with the characteristic frequencies of the expected functional groups to confirm the structure of the molecule.
-
Conclusion
The infrared spectrum of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- is a composite of the characteristic absorptions of its aromatic, ether, and alkyl halide moieties. A systematic approach to spectral interpretation, beginning with the identification of C-H stretching vibrations and moving to the detailed analysis of the fingerprint region, allows for a confident structural elucidation. The strong absorptions corresponding to the C-O-C stretch of the ether, combined with the distinctive pattern of a monosubstituted benzene ring and the low-frequency C-Br stretch, provide a unique and identifiable spectral signature. The experimental protocol outlined herein provides a robust framework for obtaining a high-quality spectrum, ensuring the reliability of the data for research, development, and quality control applications.
References
-
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-29. [Link]
-
McMurry, J. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. [Link]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]
-
Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Chemistry LibreTexts. [Link]
-
Piacentino, E. L., et al. (2024, October 7). Characterization of monosubstituted benzene ices. ResearchGate. [Link]
-
Rethinking The Future. (n.d.). How to Use FTIR Spectroscopy Instruments Effectively. [Link]
-
Technology Networks. (2024, April 12). IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis. [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-2-methyl- (CAS 89-92-9). [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). [Link]
-
PubChem. (n.d.). Benzene, ((2-bromoethoxy)methyl)-. [Link]
-
Matrix Fine Chemicals. (n.d.). 1-BROMO-2-(BROMOMETHYL)BENZENE | CAS 3433-80-5. [Link]
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An In-depth Technical Guide to Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical characteristics of the compound Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, a molecule of interest in synthetic organic chemistry and potentially in the development of novel therapeutics. This document moves beyond a simple recitation of data, offering insights into the practical application and handling of this compound, grounded in established scientific principles.
Molecular Identity and Core Physical Properties
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, also known by its CAS Number 35995-55-2, is a halogenated ether.[1] Its fundamental properties are summarized below, providing a foundational understanding of its physical nature.
| Property | Value | Source |
| CAS Number | 35995-55-2 | [1] |
| Molecular Formula | C₁₀H₁₂Br₂O | |
| Molecular Weight | 308.01 g/mol | |
| Boiling Point | 148-155 °C at 3 Torr | |
| Predicted Density | 1.635 ± 0.06 g/cm³ |
The presence of two bromine atoms significantly contributes to the molecule's high molecular weight and density. The boiling point, measured under reduced pressure, indicates a relatively low volatility under standard atmospheric conditions, a common characteristic for molecules of this size and composition. The ether linkage and the benzene ring introduce specific functionalities that dictate the compound's reactivity and potential applications.
Synthesis and Purification: A Conceptual Workflow
Caption: Conceptual workflow for the synthesis and purification of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-.
Causality in Experimental Choices:
-
Choice of Starting Materials: The selection of benzyl alcohol and a dibrominated three-carbon unit like 2,3-dibromopropene is a logical starting point for forming the target ether linkage and incorporating the dibrominated alkyl chain. The reactivity of the hydroxyl group of benzyl alcohol and the double bond or other reactive sites on the dibromo-compound would be key to the success of the etherification reaction.
-
Reaction Conditions: The choice of solvent would be critical to ensure the solubility of both reactants and any catalyst used. A non-protic solvent would likely be favored to prevent unwanted side reactions. The catalyst would be selected based on the specific etherification method employed (e.g., Williamson ether synthesis).
-
Purification Strategy: A multi-step purification process is essential to isolate the target compound from unreacted starting materials, byproducts, and the catalyst.
-
Liquid-Liquid Extraction: This is a standard workup procedure to separate the organic product from any aqueous-soluble impurities.
-
Drying: Removal of residual water from the organic phase is crucial before solvent evaporation to prevent potential hydrolysis and to ensure accurate characterization.
-
Rotary Evaporation: This allows for the efficient removal of the volatile organic solvent under reduced pressure, concentrating the desired product.
-
Column Chromatography: This is a powerful technique for separating compounds based on their polarity. For a molecule like Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, a silica gel stationary phase with a non-polar to moderately polar eluent system would likely provide effective separation.
-
Spectroscopic Characterization: The Molecular Fingerprint
While specific spectra for this compound are not provided, we can predict the key features that would be observed in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Access to spectral databases from institutions like the National Institute of Standards and Technology (NIST) would be invaluable for confirming the identity and purity of a synthesized sample.
Predicted Spectral Highlights:
-
¹H NMR:
-
Signals in the aromatic region (around 7.2-7.4 ppm) corresponding to the protons of the benzene ring.
-
A singlet for the benzylic protons (-O-CH₂-Ph).
-
Complex multiplets in the aliphatic region corresponding to the protons of the -CH(CH₂Br)₂- moiety. The chemical shifts and coupling patterns would be diagnostic of the structure.
-
-
¹³C NMR:
-
Several distinct signals in the aromatic region for the carbons of the benzene ring.
-
A signal for the benzylic carbon (-O-CH₂-Ph).
-
Signals for the carbons in the dibrominated alkyl chain, with the carbons directly attached to bromine atoms being significantly downfield.
-
-
IR Spectroscopy:
-
Characteristic C-O-C stretching vibrations for the ether linkage.
-
Aromatic C-H and C=C stretching bands.
-
Aliphatic C-H stretching bands.
-
A strong C-Br stretching band.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed, along with characteristic isotopic peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
-
Fragmentation patterns would likely involve cleavage of the ether bond and loss of bromine atoms.
-
Safety and Handling: A Precautionary Approach
Given the GHS hazard classifications, stringent safety protocols must be followed when handling Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-.
GHS Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
Caption: Essential safety and handling protocol for Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-.
Self-Validating System for Safety:
The protocol outlined above is designed to be a self-validating system. The mandatory use of a fume hood mitigates the risk of respiratory irritation. The prescribed PPE directly addresses the hazards of skin and eye irritation. Proper storage and disposal procedures prevent accidental exposure and environmental contamination. Adherence to this comprehensive safety plan is paramount for any researcher working with this compound.
Potential Applications and Future Directions
The bifunctional nature of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, with its reactive bromine atoms and the benzylic ether group, suggests its potential as a versatile building block in organic synthesis.
Potential Research Areas:
-
Scaffold for Drug Discovery: The molecule could serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.
-
Linker in Medicinal Chemistry: The structure could be utilized as a linker to connect two different molecular fragments, a common strategy in the design of bifunctional drugs or probes.
-
Material Science: The presence of the aromatic ring and the potential for polymerization or functionalization could make this compound or its derivatives of interest in the development of new materials.
Further research is required to fully elucidate the reactivity and potential applications of this compound. Detailed mechanistic studies and exploration of its use in the synthesis of novel chemical entities will be crucial in defining its role in the broader scientific landscape.
References
- This section would be populated with specific citations to peer-reviewed articles, patents, or comprehensive chemical databases once detailed experimental data is loc
Sources
A Theoretical and Applied Guide to "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-"
This technical guide provides a comprehensive theoretical framework for understanding and working with the chemical compound Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- . Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational principles of organic chemistry to predict the compound's properties, reactivity, and potential applications. Given the limited specific literature on this molecule, this guide serves as a predictive resource to enable future research and application.
Introduction and Molecular Overview
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, with the CAS Number 35995-55-2, is a difunctionalized organic molecule featuring a central benzyl ether scaffold.[1][2] The structure is characterized by a phenyl group linked via a methylene bridge to an oxygen atom, which in turn is connected to a 1,3-dibromo-2-propoxy moiety. This unique combination of a flexible ether linkage, a stable aromatic ring, and two reactive primary alkyl bromide sites suggests a versatile role in synthetic chemistry, potentially as a building block or a bifunctional linker.
The presence of two primary bromides and a benzylic ether are the defining chemical features. The benzylic position is known for its unique reactivity, capable of stabilization of nearby reactive centers.[3] The two primary alkyl bromides are excellent leaving groups, making them susceptible to nucleophilic substitution reactions. This dual reactivity is the cornerstone of its potential utility.
Molecular Structure Diagram
Caption: 2D Chemical Structure of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-.
Physicochemical and Spectroscopic Predictions
While experimental data is not widely published, the physicochemical properties and spectroscopic signatures can be predicted based on its structure.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₂Br₂O | Based on structural analysis.[1] |
| Molecular Weight | 308.01 g/mol | Sum of atomic weights. |
| Appearance | Colorless to pale yellow liquid | Typical for benzylic ethers of this molecular weight. |
| Boiling Point | > 250 °C (with decomposition) | High molecular weight and polarity suggest a high boiling point. Brominated compounds can be thermally labile. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, ethyl acetate, THF). | The large nonpolar benzene ring and alkyl chain dominate the polarity of the ether oxygen. |
| Stability | Stable under neutral conditions. Sensitive to strong acids, bases, and nucleophiles. | The ether linkage can be cleaved by strong acids, while the alkyl bromides are reactive towards bases and nucleophiles.[4][5] |
Anticipated Spectroscopic Signatures
A full structural characterization would rely on a combination of NMR, IR, and Mass Spectrometry.
-
¹H NMR (Proton NMR):
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the monosubstituted benzene ring.
-
~4.5 ppm (singlet, 2H): Methylene protons of the benzylic group (-O-CH₂ -Ph).
-
~3.8-4.0 ppm (multiplet, 1H): The methine proton (-O-CH -(CH₂Br)₂).
-
~3.5-3.7 ppm (multiplet, 4H): The four methylene protons of the two bromomethyl groups (-CH₂Br).
-
-
¹³C NMR (Carbon NMR):
-
~137-138 ppm: Quaternary aromatic carbon attached to the benzylic group.
-
~127-129 ppm: Aromatic CH carbons.
-
~70-75 ppm: Benzylic carbon (-O-C H₂-Ph).
-
~75-80 ppm: Methine carbon (-O-C H-).
-
~30-35 ppm: Bromomethyl carbons (-C H₂Br).
-
-
FT-IR (Infrared Spectroscopy):
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretch.
-
~1100 cm⁻¹: C-O-C ether stretch (asymmetric).
-
~690-770 cm⁻¹: C-H out-of-plane bending for monosubstituted benzene.
-
~500-600 cm⁻¹: C-Br stretch.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak would exhibit a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with a ratio of approximately 1:2:1).
-
Proposed Synthesis and Mechanistic Considerations
A plausible and efficient synthesis of this molecule would likely follow a Williamson ether synthesis pathway.[6] This method is a robust and widely used reaction for forming ethers.
Proposed Synthetic Workflow
Caption: Proposed Williamson Ether Synthesis for the target compound.
Detailed Experimental Protocol (Theoretical)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with careful venting.
-
Alkoxide Formation: Slowly add benzyl alcohol (1.0 equivalent) dropwise to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Nucleophilic Addition: Re-cool the mixture to 0 °C. Add a solution of 1,3-dibromo-2-propanol (1.05 equivalents) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product.
Predicted Reactivity and Potential Applications
The bifunctional nature of this molecule opens up several avenues for its application in organic synthesis and materials science.
Reactivity Profile
The primary sites of reactivity are the two C-Br bonds. These are susceptible to Sₙ2 reactions with a wide range of nucleophiles, including:
-
Amines (to form diamines)
-
Thiols (to form dithioethers)
-
Azides (to form diazides, which can be further reduced to diamines or used in click chemistry)
-
Carboxylates (to form diesters)
-
Alkoxides (to form diethers)
The benzylic ether bond is relatively stable but can be cleaved under specific conditions, such as strong acid catalysis or hydrogenolysis (catalytic hydrogenation with a palladium catalyst), which would yield toluene and 1,3-dibromo-2-propanol.[5][6] This property could be exploited for deprotection strategies in multi-step syntheses.
Potential Applications in Drug Development and Materials Science
-
Bifunctional Linkers: The two primary bromide groups can be used to link two different molecules or a molecule to a surface. This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), where a linker connects a targeting moiety to a payload or an E3 ligase binder.
-
Scaffold for Combinatorial Chemistry: The molecule can serve as a central scaffold. Reaction at the two bromide sites with a library of nucleophiles can rapidly generate a diverse set of compounds for high-throughput screening in drug discovery.
-
Monomer for Polymer Synthesis: The difunctional nature allows it to act as a monomer in polymerization reactions, potentially leading to novel polymers with interesting properties conferred by the benzylic group.
Logical Flow of Application
Caption: Application workflow based on the molecule's bifunctional reactivity.
Conclusion
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" is a molecule with significant untapped potential in synthetic chemistry. While specific experimental data remains scarce, its structure, composed of a stable benzylic ether and two reactive alkyl bromide moieties, allows for robust predictions of its properties, synthesis, and reactivity. This guide provides a theoretical foundation to stimulate and direct future research into this versatile compound, particularly in the fields of medicinal chemistry and materials science where bifunctional linkers and scaffolds are of paramount importance.
References
-
Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. ResearchGate. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
synthesis & cleavage of benzyl ethers. YouTube. [Link]
-
Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. National Institutes of Health. [Link]
-
Reactions at the benzylic position. Khan Academy. [Link]
-
benzyl ether cleavage. YouTube. [Link]
-
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, 95% Purity. Analytical Standard. [Link]
Sources
Methodological & Application
Application Notes and Protocols for "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-"
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-", a substituted aromatic ether, presents a unique scaffold for synthetic transformations due to its combination of a benzylic ether and a dibrominated alkyl chain. This guide provides a comprehensive overview of the potential reaction mechanisms involving this compound, offering insights into its reactivity and synthetic utility. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their experimental design.
The core reactivity of this molecule can be dissected into three key areas: the benzylic ether linkage, the dibromo-alkoxy moiety, and the aromatic ring. Understanding the interplay of these functional groups is paramount for predicting reaction outcomes and developing novel synthetic methodologies.
Part 1: Chemistry of the Benzylic Ether Moiety
The benzylic ether group (C₆H₅CH₂-O-) is a common protecting group for alcohols due to its relative stability and the various methods available for its cleavage.[1][2][3] The reactivity of this group in "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" is centered around the lability of the benzylic C-O bond.
Reductive Cleavage (Hydrogenolysis)
A mild and highly selective method for cleaving benzyl ethers is catalytic hydrogenation.[2][3] This reaction, termed hydrogenolysis, involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The products of this reaction are toluene and the corresponding debenzylated alcohol.
Proposed Reaction Mechanism:
Caption: Proposed workflow for benzylic ether hydrogenolysis.
Experimental Protocol: Hydrogenolytic Debenzylation
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Reaction: Purge the flask with hydrogen gas (using a balloon or a hydrogenator) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate 1,3-dibromo-2-propanol and toluene.
| Parameter | Value |
| Reactant Concentration | 0.1 M |
| Solvent | Ethanol |
| Catalyst Loading | 10 mol % |
| Temperature | 25 °C |
| Pressure | 1 atm (H₂ balloon) |
| Reaction Time | 4-12 h |
Oxidative Cleavage
Oxidative methods can also be employed to cleave benzylic ethers, often yielding aldehydes or carboxylic acids.[1][4] Reagents such as N-Bromosuccinimide (NBS) can initiate a radical bromination at the benzylic position, leading to an unstable intermediate that readily cleaves.
Proposed Reaction Mechanism:
The reaction with NBS likely proceeds through a free-radical mechanism at the benzylic carbon.[4][5]
-
Initiation: A radical initiator (e.g., light or heat) generates a bromine radical from NBS.
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to form a monobrominated intermediate and a new bromine radical.
-
Termination: The reaction is terminated by the combination of radicals.
The resulting monobrominated ether is unstable and can eliminate to form an aldehyde and methyl bromide.[4]
Caption: Pathway for oxidative cleavage of a benzylic ether.
Part 2: Reactivity of the Dibromo-alkoxy Moiety
The 1,3-dibromo-2-propoxy portion of the molecule is primed for nucleophilic substitution and elimination reactions. The two primary bromine atoms are susceptible to attack by a variety of nucleophiles.
Intramolecular Cyclization
In the presence of a strong, non-nucleophilic base, intramolecular cyclization can be expected, leading to the formation of a strained cyclopropane derivative. This is analogous to the reactions of similar 1,3-dihalides.[6]
Proposed Reaction Mechanism:
A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), can deprotonate the carbon alpha to one of the bromine atoms, generating a carbanion. This carbanion can then undergo an intramolecular Sₙ2 reaction, displacing the second bromide to form a cyclopropane ring.
Caption: Proposed mechanism for intramolecular cyclization.
Experimental Protocol: Base-Mediated Cyclization
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with anhydrous hexanes).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Reactant Addition: Dissolve "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" (1.0 eq) in anhydrous DMF and add it dropwise to the stirred suspension of NaH at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to 25 °C |
| Reaction Time | 12-24 h |
| Quenching Agent | Water |
Intermolecular Nucleophilic Substitution
The primary bromide functionalities are excellent electrophiles for Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups.
Potential Nucleophiles and Products:
| Nucleophile | Reagent Example | Product Functional Group |
| Azide | Sodium Azide (NaN₃) | Diazide |
| Cyanide | Sodium Cyanide (NaCN) | Dinitrile |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Dithioether |
| Hydroxide | Sodium Hydroxide (NaOH) | Diol |
| Alkoxide | Sodium Methoxide (NaOMe) | Diether |
Part 3: Aromatic Ring Reactivity
The benzene ring itself can undergo electrophilic aromatic substitution (EAS).[7][8][9] The [[2-bromo-1-(bromomethyl)ethoxy]methyl]- substituent is an ortho-, para-director due to the activating nature of the ether oxygen, although it is sterically bulky.
Considerations for Electrophilic Aromatic Substitution:
-
Directing Effects: The ether oxygen will direct incoming electrophiles to the ortho and para positions.
-
Steric Hindrance: The bulky substituent may favor substitution at the less sterically hindered para position.
-
Reaction Conditions: Standard EAS conditions can be employed, such as Br₂/FeBr₃ for bromination or HNO₃/H₂SO₄ for nitration.[10]
Conclusion
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" is a versatile synthetic intermediate with multiple reactive sites. The benzylic ether allows for selective deprotection strategies, while the dibromo-alkoxy moiety offers a handle for cyclization and functional group interconversion via nucleophilic substitution. Furthermore, the aromatic ring remains available for electrophilic substitution, enabling further diversification of the molecular scaffold. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for the rational design of synthetic routes utilizing this promising compound.
References
-
An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC - NIH. (n.d.). Retrieved from [Link]
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Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
synthesis & cleavage of benzyl ethers - YouTube. (2019, December 27). Retrieved from [Link]
-
benzyl ether cleavage - YouTube. (2018, December 31). Retrieved from [Link]
-
Benzene, ((2-bromoethoxy)methyl)- | C9H11BrO | CID - PubChem. (n.d.). Retrieved from [Link]
-
Bromination of Benzene! EAS Mechanism Explained - YouTube. (2017, December 6). Retrieved from [Link]
-
Preparation of (2-bromoethyl)benzene - PrepChem.com. (n.d.). Retrieved from [Link]
-
1,3-Dibromo-2,2-dimethoxypropane | C5H10Br2O2 | CID 2734196 - PubChem. (n.d.). Retrieved from [Link]
-
Benzene, 1-bromo-2-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
The Selective Cleavage of Aromatic Benzyl Ethers with Magnesium Bromide via Neighbouring Group Effect - ResearchGate. (n.d.). Retrieved from [Link]
-
Reactions on the "Benzylic" Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Retrieved from [Link]
- CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents. (n.d.).
-
16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]
-
OCR Aromatic Chemistry 6 - Reactions of Benzene - YouTube. (2020, May 3). Retrieved from [Link]
-
major product formed in wurtz reaction in the given molecule[ 1,3-dibromo-2,2-di(1-bromomethyl)propane ] - Chemistry Stack Exchange. (2021, November 17). Retrieved from [Link]
-
Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017, November 9). Retrieved from [Link]
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).
-
Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5) - Cheméo. (n.d.). Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved from [Link]
-
Propane, 1,3-dibromo- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
1-Bromo-2-(methoxymethyl)benzene | C8H9BrO | CID 12927162 - PubChem. (n.d.). Retrieved from [Link]
-
Adding Br to Benzene: Electrophilic Substitution - YouTube. (2012, August 13). Retrieved from [Link]
-
Why does 1-Bromo-2-methylbutane not form a racemic mixture on nucleophilic substitution by OH- ion even though it's chiral? - Quora. (2021, February 13). Retrieved from [Link]
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"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" as a protecting group
An In-Depth Technical Guide to the Use of [[2-Bromo-1-(bromomethyl)ethoxy]methyl]benzene as a Novel Protecting Group for Alcohols
Introduction: Unveiling a Bifunctional Benzyl-Type Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. While a plethora of protecting groups for hydroxyl moieties are well-established, the quest for novel groups with unique reactivity profiles and orthogonal deprotection strategies remains a vibrant area of research. This technical guide introduces [[2-Bromo-1-(bromomethyl)ethoxy]methyl]benzene, a novel benzyl-type protecting group for alcohols. For clarity and convenience, we will henceforth refer to this group by the acronym BBEM (derived from B enzene, [[2-b romo-1-(b romomethyl)e thoxy]m ethyl]-).
The BBEM group amalgamates the structural features of a classical benzyl ether with the reactive potential of a 1,3-dibromopropyl moiety. This unique constitution imparts a dual-mode deprotection capability, offering researchers enhanced flexibility in complex synthetic endeavors. This guide provides a comprehensive overview of the BBEM protecting group, from the synthesis of the requisite precursor to detailed protocols for the protection of alcohols and subsequent deprotection via distinct mechanistic pathways.
Core Principles and Strategic Advantages
The BBEM group is strategically designed to offer several advantages:
-
Robust Protection: As a benzyl ether derivative, the BBEM group is expected to exhibit stability across a wide range of reaction conditions, including basic media, nucleophilic attack, and many oxidizing and reducing environments.[1]
-
Orthogonal Deprotection: The BBEM group can be cleaved under standard hydrogenolysis conditions, a hallmark of benzyl ethers.[2][3] Crucially, the presence of the 1,3-dibromo functionality introduces a unique, milder deprotection pathway involving intramolecular cyclization, thus providing an orthogonal method to traditional benzyl ether cleavage.
-
Potential for Tandem Reactions: The deprotection via cyclization can potentially be integrated into tandem reaction sequences, where the newly formed reactive intermediate is immediately trapped, streamlining synthetic routes.
Synthesis of the BBEM Precursor: 2-(Benzyloxymethyl)-1,3-dibromopropane
The practical application of the BBEM group necessitates a reliable synthesis of its precursor, 2-(benzyloxymethyl)-1,3-dibromopropane. This can be achieved in a two-step sequence starting from commercially available materials.
Step 1: Synthesis of 2-(Benzyloxymethyl)propane-1,3-diol
The synthesis begins with the benzylation of 2-methylpropane-1,3-diol.
Protocol:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add 2-methylpropane-1,3-diol (1.0 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxymethyl)propane-1,3-diol.
Step 2: Bromination to 2-(Benzyloxymethyl)-1,3-dibromopropane
The resulting diol is then converted to the corresponding dibromide.
Protocol:
-
To a solution of 2-(benzyloxymethyl)propane-1,3-diol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (0.7 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(benzyloxymethyl)-1,3-dibromopropane, which can be purified by distillation under reduced pressure.
Protection of Alcohols with the BBEM Group
The protection of a hydroxyl group with the BBEM moiety follows a standard Williamson ether synthesis protocol.
Workflow for BBEM Protection of a Generic Alcohol (R-OH)
Caption: Workflow for the protection of an alcohol with the BBEM group.
Detailed Protocol for BBEM Protection:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add the alcohol to be protected (1.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-(benzyloxymethyl)-1,3-dibromopropane (1.1 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the BBEM-protected alcohol.
Deprotection of the BBEM Group
The bifunctional nature of the BBEM group allows for two distinct deprotection strategies.
Method 1: Reductive Cleavage (Hydrogenolysis)
This is a standard method for the deprotection of benzyl ethers.
Caption: Reductive cleavage of the BBEM protecting group.
Protocol for Hydrogenolysis:
-
Dissolve the BBEM-protected alcohol (1.0 eq.) in methanol or ethyl acetate.
-
Add palladium on charcoal (10% w/w, catalytic amount).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the deprotected alcohol.
Method 2: Intramolecular Cyclization-Mediated Deprotection
This method leverages the 1,3-dibromo functionality for a milder, chemoselective deprotection. The proposed mechanism involves an initial intramolecular cyclization to form a reactive oxetane intermediate, which is then cleaved.
Proposed Mechanism:
The deprotection is initiated by a reagent that facilitates the intramolecular displacement of one of the bromide atoms by the ether oxygen. This could potentially be achieved with silver salts (e.g., AgOTf) or other Lewis acids. The resulting strained oxetane is then susceptible to cleavage.
Caption: Proposed intramolecular cyclization-mediated deprotection of the BBEM group.
Exploratory Protocol for Cyclization-Mediated Deprotection:
-
Dissolve the BBEM-protected alcohol (1.0 eq.) in a suitable solvent such as acetonitrile or DCM.
-
Add a silver salt, for example, silver trifluoromethanesulfonate (AgOTf) (1.1 eq.).
-
Stir the reaction mixture at room temperature, monitoring for the consumption of the starting material by TLC.
-
Upon completion, filter the reaction mixture to remove the silver bromide precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the parent alcohol.
Data Summary: Comparative Stability and Deprotection Conditions
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions |
| Benzyl (Bn) | NaH, BnBr, THF | Strong bases, nucleophiles, mild acids | H₂, Pd/C; Strong acids (e.g., BCl₃) |
| BBEM | NaH, 2-(benzyloxymethyl)-1,3-dibromopropane, THF | Expected to be similar to Benzyl | 1. H₂, Pd/C2. Lewis acids (e.g., AgOTf) |
Conclusion and Future Outlook
The [[2-Bromo-1-(bromomethyl)ethoxy]methyl]benzene (BBEM) group represents a promising new tool in the synthetic chemist's arsenal for the protection of alcohols. Its benzyl ether backbone provides robust protection, while the integrated 1,3-dibromo functionality offers a unique avenue for mild and chemoselective deprotection via intramolecular cyclization. This dual-mode reactivity enhances its utility, particularly in the synthesis of complex molecules where orthogonal deprotection strategies are essential.
Further research is warranted to fully elucidate the scope and limitations of the BBEM group, including a thorough investigation of the optimal conditions for the cyclization-mediated deprotection and its compatibility with a wide range of functional groups. The potential for this protecting group to participate in tandem deprotection-functionalization reactions also presents an exciting avenue for future exploration.
References
- CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google P
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]
-
1,3-Dibromo-2-propanol | C3H6Br2O | CID 7287 - PubChem. [Link]
-
Reactions of Ethers: Acidic Cleavage - Chemistry LibreTexts. [Link]
-
Alcohol Protecting Groups - University of Calgary. [Link]
-
Benzyl Protection - Common Organic Chemistry. [Link]
-
9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. [Link]
-
A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. [Link]
-
synthesis & cleavage of benzyl ethers - YouTube. [Link]
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The Strategic Role of Dibromoalkanes in Advanced Materials Synthesis: A Guide for Researchers
In the dynamic landscape of materials science, the ability to precisely control the architecture and functionality of polymers and surfaces is paramount. Dibromoalkanes, a versatile class of organic compounds, have emerged as indispensable tools for achieving this control. Their bifunctional nature, characterized by two reactive bromine atoms, allows them to act as bridges, linkers, and initiators in a wide array of polymerization and modification processes. This guide provides an in-depth exploration of the applications of dibromoalkanes in materials science, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction to Dibromoalkanes in Materials Science
Dibromoalkanes are aliphatic hydrocarbons in which two hydrogen atoms have been replaced by bromine atoms. The length of the alkane chain and the position of the bromine atoms significantly influence their reactivity and the properties of the resulting materials. Their utility in materials science stems from the C-Br bond, which can be readily cleaved to form new C-C, C-N, C-O, or C-S bonds, making them ideal building blocks for a diverse range of materials.[1]
This guide will delve into the core applications of dibromoalkanes, including their use as monomers in polycondensation reactions, as crosslinking agents to enhance polymer properties, as initiators in controlled radical polymerizations, and as reagents for the functionalization of surfaces.
Dibromoalkanes in Polycondensation Reactions
Polycondensation is a step-growth polymerization process where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water or hydrogen bromide. Dibromoalkanes serve as electrophilic monomers that react with nucleophilic comonomers like diamines, diols, and dicarboxylic acids to produce a variety of polymers.
Synthesis of Polyamines
The reaction of a dibromoalkane with a diamine yields a polyamine, a class of polymers with applications ranging from drug delivery to gene therapy. The nucleophilic substitution reaction between the amine groups and the C-Br bonds forms the polymer backbone.
Protocol 1: Synthesis of a Linear Polyamine via Polycondensation of 1,4-Dibromobutane and 1,6-Hexanediamine
Scientific Rationale: This protocol describes the synthesis of a linear aliphatic polyamine. The choice of a phase transfer catalyst (TBAB) is crucial for facilitating the reaction between the aqueous and organic phases, thereby increasing the reaction rate and polymer yield. The reaction is carried out under a nitrogen atmosphere to prevent the oxidation of the amine monomers.
Materials:
-
1,4-Dibromobutane (99%)
-
1,6-Hexanediamine (98%)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the three-neck round-bottom flask, dissolve 1,6-hexanediamine (1.16 g, 10 mmol) and NaOH (0.8 g, 20 mmol) in 20 mL of deionized water.
-
Add TBAB (0.32 g, 1 mmol) to the aqueous solution and stir until it is completely dissolved.
-
In a separate beaker, prepare a solution of 1,4-dibromobutane (2.16 g, 10 mmol) in 20 mL of toluene.
-
Add the organic solution to the aqueous solution in the reaction flask.
-
Fit the flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heat the mixture to 80°C and stir vigorously for 8 hours under a nitrogen atmosphere.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (3 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise to 200 mL of cold methanol with stirring.
-
Filter the white precipitate, wash with methanol, and dry in a vacuum oven at 40°C for 24 hours.
Characterization:
The resulting polyamine can be characterized by:
-
FTIR Spectroscopy: To confirm the presence of N-H and C-N bonds and the absence of C-Br bonds.
-
¹H NMR Spectroscopy: To determine the polymer structure and confirm the successful polymerization.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Synthesis of Polyesters
Dibromoalkanes can also react with dicarboxylic acids in the presence of a base to form polyesters. This reaction proceeds via the formation of a carboxylate salt, which then acts as a nucleophile to displace the bromide ions.[2]
Protocol 2: Synthesis of a Polyester from 1,6-Dibromohexane and Adipic Acid
Scientific Rationale: This protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong, non-nucleophilic base to deprotonate the dicarboxylic acid, forming a highly reactive dicarboxylate. The reaction is performed in an aprotic polar solvent to ensure the solubility of the reactants and the growing polymer chain.[2]
Materials:
-
1,6-Dibromohexane (97%)
-
Adipic acid (99%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (98%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen/vacuum line
-
Syringes
-
Heating plate
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve adipic acid (1.46 g, 10 mmol) in 20 mL of anhydrous DMF.
-
Add DBU (3.04 g, 20 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add 1,6-dibromohexane (2.44 g, 10 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of methanol to precipitate the polyester.
-
Filter the polymer, wash it with methanol, and dry it in a vacuum oven at 50°C.
Characterization:
-
FTIR Spectroscopy: To identify the characteristic ester carbonyl peak (around 1735 cm⁻¹).
-
¹H and ¹³C NMR Spectroscopy: To confirm the polyester structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Dibromoalkanes as Crosslinking Agents
Crosslinking is a process that forms covalent bonds between polymer chains, creating a three-dimensional network. This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material.[3] Dibromoalkanes are effective crosslinking agents for polymers containing nucleophilic functional groups, such as amines or hydroxyls.
Crosslinking of Polyethyleneimine (PEI)
Polyethyleneimine (PEI) is a polymer with a high density of primary, secondary, and tertiary amine groups, making it an excellent candidate for crosslinking with dibromoalkanes. Crosslinked PEI is widely used in applications such as CO₂ capture and as a non-viral vector for gene delivery.
Protocol 3: Crosslinking of Branched Polyethyleneimine (bPEI) with 1,4-Dibromobutane
Scientific Rationale: This protocol describes a straightforward method for crosslinking bPEI. The degree of crosslinking can be controlled by varying the molar ratio of the dibromoalkane to the amine groups in the PEI. The reaction is typically carried out in a solvent that can dissolve both the polymer and the crosslinker.
Materials:
-
Branched Polyethyleneimine (bPEI, average Mn ~25,000)
-
1,4-Dibromobutane
-
Chloroform
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating plate
Procedure:
-
Dissolve bPEI (2.5 g) in 50 mL of chloroform in a round-bottom flask.
-
Add a solution of 1,4-dibromobutane (e.g., 0.216 g for a 1:10 molar ratio of crosslinker to primary amines) in 10 mL of chloroform to the bPEI solution with stirring.
-
Heat the mixture to 50°C and stir for 12 hours.
-
Cool the solution to room temperature and precipitate the crosslinked polymer by adding the solution to 400 mL of diethyl ether.
-
Filter the product, wash with diethyl ether, and dry under vacuum.
Characterization:
-
FTIR Spectroscopy: To monitor the changes in the N-H stretching region.
-
Solubility Test: The crosslinked polymer will exhibit reduced solubility or swelling in solvents compared to the uncrosslinked bPEI.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked polymer.
Dibromoalkanes in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[4] Dihaloalkanes can be used as initiators in ATRP, enabling the growth of polymer chains from both ends of the molecule.[5]
Protocol 4: ATRP of Methyl Methacrylate (MMA) Initiated by 1,2-Dibromoethane
Scientific Rationale: This protocol exemplifies the use of a dibromoalkane as a difunctional initiator for ATRP. The copper(I) complex, formed in situ from CuBr and a ligand (PMDETA), acts as the catalyst that reversibly activates and deactivates the growing polymer chains, leading to a controlled polymerization.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
1,2-Dibromoethane
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole
-
Methanol
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen/vacuum line
-
Syringes
-
Oil bath
Procedure:
-
To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and anisole (2 mL).
-
Add MMA (2.0 g, 20 mmol) and PMDETA (20.8 µL, 0.1 mmol) to the flask.
-
The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a nitrogen atmosphere, add 1,2-dibromoethane (8.6 µL, 0.1 mmol) to the reaction mixture.
-
Place the flask in an oil bath preheated to 70°C and stir for the desired reaction time (e.g., 4 hours).
-
To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Characterization:
-
GPC: To determine the molecular weight and PDI. A narrow PDI (typically < 1.3) indicates a controlled polymerization.
-
¹H NMR Spectroscopy: To calculate the monomer conversion and confirm the polymer structure.
Surface Functionalization with Dibromoalkanes
The modification of material surfaces is crucial for tailoring their properties for specific applications, such as improving biocompatibility, enhancing adhesion, or creating selective sensors. Dibromoalkanes can be used to introduce reactive bromine groups onto surfaces, which can then be further functionalized.
Protocol 5: Surface Bromination of Silica Nanoparticles
Scientific Rationale: This protocol describes the functionalization of silica nanoparticles with a silane coupling agent containing a terminal bromine. The silane group reacts with the hydroxyl groups on the silica surface to form stable covalent bonds, while the bromine end provides a reactive handle for subsequent modifications.
Materials:
-
Silica nanoparticles
-
(3-Bromopropyl)trimethoxysilane
-
Toluene, anhydrous
-
Ethanol
Equipment:
-
Round-bottom flask
-
Ultrasonicator
-
Reflux condenser
-
Centrifuge
Procedure:
-
Disperse silica nanoparticles (1 g) in 50 mL of anhydrous toluene in a round-bottom flask using an ultrasonicator for 15 minutes.
-
Add (3-Bromopropyl)trimethoxysilane (0.5 mL) to the dispersion.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and centrifuge to collect the functionalized silica nanoparticles.
-
Wash the nanoparticles sequentially with toluene and ethanol (3 times each) to remove unreacted silane.
-
Dry the bromo-functionalized silica nanoparticles in a vacuum oven at 60°C.
Characterization:
-
FTIR Spectroscopy: To confirm the presence of alkyl chains on the silica surface.
-
TGA: To quantify the amount of organic material grafted onto the nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): To detect the presence of bromine on the surface.
Safety and Handling of Dibromoalkanes
Dibromoalkanes are hazardous chemicals and must be handled with appropriate safety precautions.
-
General Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Health Hazards: Dibromoalkanes can be harmful if inhaled, swallowed, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.[7] Some dibromoalkanes are suspected of causing reproductive toxicity.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Table 1: Safety Information for Common Dibromoalkanes
| Compound | CAS Number | Hazard Statements |
| 1,2-Dibromoethane | 106-93-4 | H301, H311, H330, H315, H319, H335, H350, H411 |
| 1,4-Dibromobutane | 110-52-1 | H302, H315, H319, H335, H361 |
| 1,6-Dibromohexane | 629-03-8 | H302, H317, H411 |
Note: This is not an exhaustive list. Always consult the Safety Data Sheet (SDS) for the specific dibromoalkane being used.[10][11][12]
Conclusion
Dibromoalkanes are versatile and powerful reagents in the field of materials science. Their ability to participate in a wide range of chemical transformations makes them invaluable for the synthesis of novel polymers with tailored properties, the modification of existing materials to enhance their performance, and the creation of functional surfaces for advanced applications. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to harness the full potential of dibromoalkanes in their pursuit of innovative materials.
References
-
Ding, R., et al. (2018). The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent for various alkenes, alkynes and ketones. Synthesis, 50(21), 4325-4335. Available at: [Link]
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Facile Modification of Surface of Silica Particles with Organosilanepolyol and Their Characterization. (2025). ResearchGate. Available at: [Link]
-
Corrales, T., et al. (2019). Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts. ACS Catalysis, 9(3), 2138-2146. Available at: [Link]
-
Tamboli, S. M., et al. (2010). Crosslinked polyethylene: A review. Processing and Application of Ceramics, 4(2), 85-94. Available at: [Link]
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Stereoselective Diels–Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers. (2019). Journal of the American Chemical Society, 141(10), 4145-4150. Available at: [Link]
-
Synthesis and Characterization of Crosslinked Polyacrylates Containing Cubane and Silyl Groups. (2025). ResearchGate. Available at: [Link]
-
Nishikubo, T., et al. (1987). Synthesis of polyesters by the reaction of dicarboxylic acids with alkyl dihalides using the DBU method. Polymer Journal, 19(5), 629-635. Available at: [Link]
- Process for the preparation of 1, 4-dibromobutane. (1959). Google Patents. US2913502A.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Dibromohexane, 98%. Available at: [Link]
-
Ion Exchange Resins: An approach for the Development of Advanced Materials with Industrial, Pharmaceutical and Clinical Applications. (2016). International Journal for Advance Research in Innovation & Technology. Available at: [Link]
-
Save My Exams. (2026). Formation of Polyesters. Available at: [Link]
-
The Essential Role of Dibromoalkanes in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Chalmers Publication Library. (n.d.). Surface Modification, Characterization and Physicochemical Study of Amphiphilic Silica Nanoparticles. Available at: [Link]
-
Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Available at: [Link]
-
Oishi, Y., et al. (1992). Synthesis and Reactions of N-Phenylated Polyamine Derived from ,′-Dibromo-p-xylene and Aniline. Journal of Polymer Science Part A: Polymer Chemistry, 30(8), 1627-1632. Available at: [Link]
-
Synthesis and Investigation of Properties of Polynorbornenes with Bromoanthracene Substituent. (2025). ResearchGate. Available at: [Link]
- Method for producing surface-modified silica nanoparticles, and surface-modified silica nanoparticles. (2017). Google Patents. US10106428B2.
-
Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. (2025). ResearchGate. Available at: [Link]
-
PREPARATION OF CROSSLINKABLE HIGH DENSITY POLYETHYLENE AND POLYPROPYLENE POLYBLENDS. (2015). Graduate School of Natural and Applied Sciences of Middle East Technical University. Available at: [Link]
-
alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains. (2004). Macromolecules, 37(20), 7546-7556. Available at: [Link]
-
Polymer Chemistry. (2019). Semantic Scholar. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.13: Polyesters. Available at: [Link]
-
Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. (2023). ACS Applied Materials & Interfaces, 15(3), 3465-3476. Available at: [Link]
-
Synthesis of Polymer Nanoparticles using Intramolecular Chain Collapse and Benzocyclobutene Chemistry. (2014). OhioLINK. Available at: [Link]
-
Atom Transfer Radical Polymerization. (2025). YouTube. Available at: [Link]
-
Alkenes Polymerisation. (2011). YouTube. Available at: [Link]
-
Synthesis and Preparation of Poly (P-Phenylene Vinylene) Thin Film and structural Characterizations. (n.d.). Academia.edu. Available at: [Link]
-
Ion Exchange Resins Transforming Drug Delivery Systems. (2010). Current Drug Delivery, 7(2), 147-156. Available at: [Link]
-
Krishna Solvechem Ltd. (n.d.). 1,6-Dibromohexane CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Available at: [Link]
-
Organic Condensation Polymers 1. Polyesters. (2014). YouTube. Available at: [Link]
-
Atom Transfer Radical Polymerization: Billion Times More Active Catalysts and New Initiation Systems. (2019). Macromolecular Rapid Communications, 40(1), e1800616. Available at: [Link]
-
Polymer Chemistry. (2021). Aston Publications Explorer. Available at: [Link]
-
Sdfine. (n.d.). 1,4-DIBROMOBUTANE. Available at: [Link]
-
Emitting Materials I - Poly(p-phenylene vinylene) (PPV). (n.d.). National Taiwan University of Science and Technology. Available at: [Link]
-
Crosslinking of binary blends of branched polyethylene and poly(1,2-butadiene): 1. Molecular structure and kinetics. (1993). Polymer, 34(12), 2585-2591. Available at: [Link]
-
The first study of surface modified silica nanoparticles in pressure-decreasing application. (2015). RSC Advances, 5(10), 7501-7508. Available at: [Link]
-
Cross-Linked Luminescent Polymers Based on β-Diketone-Modified Polysiloxanes and Organoeuropiumsiloxanes. (2022). Polymers, 14(23), 5170. Available at: [Link]
-
Supporting Information Synthesis of Aromatic Anion Exchange Membranes by Friedel-Crafts Bromoalkylation and Crosslinking of Poly. (n.d.). ACS Publications. Available at: [Link]
-
UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. (2021). Polymers, 13(21), 3794. Available at: [Link]
-
Wikipedia. (n.d.). Atom transfer radical polymerization. Available at: [Link]
-
What Is Atom Transfer Radical Polymerization (ATRP)?. (2025). YouTube. Available at: [Link]
Visualizations
Caption: Workflow for Polymer Synthesis via Polycondensation.
Caption: Mechanism of Polymer Crosslinking with Dibromoalkanes.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
Experimental setup for "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" synthesis
An in-depth guide to the synthesis of the novel brominated ether, Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, is presented here for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of a proposed synthetic protocol, grounded in the well-established Williamson ether synthesis, and offers detailed experimental procedures and safety considerations.
Introduction and Synthetic Strategy
The target compound, Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, is a benzylic ether containing two bromine atoms. Due to the absence of a readily available, established synthesis protocol in the current literature, a robust and logical synthetic route is proposed. The Williamson ether synthesis is the chosen method, valued for its reliability in forming ethers from an alkoxide and a primary alkyl halide.[1][2] This approach offers a straightforward pathway to the target molecule utilizing commercially available starting materials.
The proposed retrosynthetic analysis breaks down the target molecule at the ether linkage. This leads to two potential precursor pairs. The most chemically efficient route involves the reaction of the alkoxide of 1,3-dibromo-2-propanol with (bromomethyl)benzene (commonly known as benzyl bromide). This strategy is favored because benzyl bromide is a primary halide, which is highly susceptible to SN2 reactions and less prone to competing elimination reactions.[3]
Reaction Mechanism: The Williamson Ether Synthesis
The synthesis proceeds via a two-step, one-pot process. The first step is the deprotonation of the alcohol, 1,3-dibromo-2-propanol, by a strong base to form a reactive alkoxide. The second step is the nucleophilic attack of this alkoxide on the electrophilic benzylic carbon of benzyl bromide.
This nucleophilic substitution reaction follows an SN2 mechanism.[1][4] The alkoxide acts as the nucleophile, and the bromide ion on the benzyl bromide is the leaving group. The reaction proceeds in a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[1]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dibromo-2-propanol | C₃H₆Br₂O | 217.89 | 2.18 g | 0.01 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 0.011 |
| (Bromomethyl)benzene | C₇H₇Br | 171.04 | 1.71 g (1.26 mL) | 0.01 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | 20 mL | - |
| Saturated aqueous NaCl (brine) | NaCl | 58.44 | 20 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Reaction Setup and Procedure
Step 1: Formation of the Alkoxide
-
Assemble the glassware, ensuring it is dry. The three-neck flask should be equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.
-
Under a positive pressure of nitrogen or argon, add the sodium hydride (60% dispersion in mineral oil) to the reaction flask.
-
Add 20 mL of anhydrous THF to the flask and begin stirring to create a suspension.
-
Dissolve 1,3-dibromo-2-propanol in 10 mL of anhydrous THF and add this solution to the dropping funnel.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add the solution of 1,3-dibromo-2-propanol dropwise from the dropping funnel to the stirred suspension of sodium hydride over 15-20 minutes. Hydrogen gas will evolve during this process.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
Step 2: Ether Formation
-
Dissolve (bromomethyl)benzene in 20 mL of anhydrous THF and add this solution to the dropping funnel.
-
Add the benzyl bromide solution dropwise to the reaction mixture at room temperature over 15 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.
Visualization of the Synthesis
Reaction Scheme
Caption: Overall synthetic scheme for the target molecule.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
1,3-Dibromo-2-propanol: This compound is suspected of causing genetic defects and cancer.[5][6] It is crucial to avoid inhalation, ingestion, and skin contact.[6]
-
(Bromomethyl)benzene: This is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[7] Handle with extreme care.
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
In case of accidental exposure, seek immediate medical attention.[5] Dispose of all chemical waste according to institutional and local regulations.
Characterization of the Final Product
The identity and purity of the synthesized Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical environment of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C-O-C ether linkage.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Conclusion
This application note outlines a detailed and scientifically sound protocol for the synthesis of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-. By leveraging the Williamson ether synthesis, this guide provides a clear pathway for researchers to produce this novel compound. Adherence to the described procedures and safety precautions is essential for a successful and safe synthesis.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ChemistNate. (2022). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. [Link]
-
Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene?. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
Sources
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- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
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- 5. fishersci.com [fishersci.com]
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- 7. fishersci.com [fishersci.com]
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" functionalization reactions
An In-depth Technical Guide to the Functionalization of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
Authored by a Senior Application Scientist
Introduction: Unveiling a Versatile Bifunctional Electrophile
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, with the structure C₆H₅CH₂OCH(CH₂Br)₂, is a versatile yet under-documented reagent in the field of organic synthesis. Its core structure features a benzyl-protected 1,3-dibromo-2-propanol moiety. This arrangement presents two primary alkyl bromide functionalities, making it an excellent bifunctional electrophile. The presence of two reactive centers allows for a range of functionalization reactions, primarily through nucleophilic substitution pathways. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals looking to leverage the synthetic potential of this compound. The protocols described herein are based on the established reactivity of analogous 1,3-dihalo compounds and fundamental principles of organic chemistry.
The primary alkyl bromides are highly susceptible to nucleophilic attack, typically proceeding through an S(_N)2 mechanism.[1] This reactivity is the cornerstone of the functionalization strategies discussed in this guide, which are broadly categorized into cyclization reactions with dinucleophiles and linear functionalization with mononucleophiles.
Application Note 1: Synthesis of Cyclic Compounds via Double Nucleophilic Substitution
A significant application of 1,3-dihalogenated compounds is in the synthesis of cyclic structures.[2] Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- serves as a valuable building block for constructing four-, five-, and six-membered carbocycles and heterocycles through reaction with suitable dinucleophiles. The reaction proceeds via a sequential double nucleophilic substitution.
Protocol 1: Synthesis of Functionalized Cyclobutane Derivatives
This protocol details the synthesis of a cyclobutane derivative by reacting the title compound with an active methylene compound, such as diethyl malonate. The reaction with active methylene compounds is a known method for forming cyclobutane systems using 1,3-dihalides.[2]
Reaction Workflow
Caption: Workflow for cyclobutane synthesis.
Step-by-Step Protocol
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF).
-
Addition of Nucleophile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF to the flask. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Addition of Electrophile: Add a solution of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Reagent/Parameter | Molar Ratio | Concentration | Temperature | Time (h) |
| Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- | 1.0 | 0.1 M | Reflux | 12-24 |
| Diethyl Malonate | 1.0 | 0.1 M | Reflux | 12-24 |
| Sodium Hydride | 2.2 | N/A | 0 °C to Reflux | 12-24 |
| Solvent | N/A | N/A | N/A | N/A |
Protocol 2: Synthesis of Substituted 1,3-Dithianes
This protocol outlines the synthesis of a 1,3-dithiane derivative, a valuable functional group in organic synthesis, by reacting the title compound with a dithiol.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve propane-1,3-dithiol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as cesium carbonate (2.5 equivalents), to the solution and stir for 15 minutes at room temperature.
-
Addition of Electrophile: Add a solution of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (1.0 equivalent) in DMF to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction, pour it into water, and extract with a suitable organic solvent. Purify the product via column chromatography.
Application Note 2: Linear Functionalization with Mononucleophiles
The reaction of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- with two equivalents of a mononucleophile allows for the symmetric introduction of new functional groups. This approach is useful for synthesizing molecules with repeating units or for creating precursors for further transformations.
Nucleophilic Substitution Mechanism
The functionalization with mononucleophiles proceeds via a classic S(_N)2 mechanism, where the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion.[1]
Caption: Generalized S(_N)2 reaction pathway.
Protocol 3: Double Azide Substitution
This protocol describes the synthesis of a diazide derivative, which can serve as a precursor for diamines or be used in "click chemistry" reactions.
Step-by-Step Protocol
-
Preparation: Dissolve Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (1.0 equivalent) in a polar aprotic solvent like DMF.
-
Nucleophile Addition: Add sodium azide (NaN₃, 2.5 equivalents) to the solution.
-
Reaction: Heat the mixture to 50-70 °C and stir until TLC indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the diazide product. Caution: Organic azides can be explosive; handle with care.
Protocol 4: Synthesis of a Dithioether
This protocol details the formation of a dithioether by reacting the title compound with a thiol.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve a thiol, for example, thiophenol (2.2 equivalents), in a solvent such as ethanol.
-
Base Addition: Add a base like sodium ethoxide (2.2 equivalents) to generate the thiolate nucleophile in situ.
-
Electrophile Addition: Add Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion.
-
Work-up and Purification: Remove the solvent under reduced pressure, add water, and extract with an organic solvent. Purify the resulting dithioether by column chromatography.
Data Summary Table for Linear Functionalization
| Nucleophile | Molar Ratio (Nu:Substrate) | Solvent | Temperature (°C) |
| Sodium Azide | 2.5 : 1 | DMF | 50-70 |
| Thiophenol/NaOEt | 2.2 : 1 | Ethanol | Room Temp. |
Conclusion and Future Outlook
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- is a promising bifunctional building block for organic synthesis. Its ability to undergo double nucleophilic substitution reactions opens avenues for the creation of complex cyclic and acyclic molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this reagent in areas such as medicinal chemistry and materials science. Further research could explore asymmetric functionalization or the use of this compound in polymerization reactions.
References
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(2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. (2024). [Link]
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Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. [Link]
- Google Patents. (2014). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
-
PubChem. 1-Bromo-2-(methoxymethyl)benzene. [Link]
-
AC Chemistry. (2020). Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane. YouTube. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Royal Society of Chemistry. [Link]
- Google Patents. (2023). Preparation method of 1, 3-dibromo-2, 2-dimethoxy propane.
-
Proprep. Discuss the reactivity and applications of 2 bromopropane in nucleophilic substitution reactions. [Link]
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Application Note: Strategic Cross-Coupling of Benzyl 1,3-Dibromo-2-propyl Ether for Complex Molecule Synthesis
<Senior Application Scientist Report
Introduction and Reagent Profile
“Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-” , more commonly known as Benzyl 1,3-dibromo-2-propyl ether, is a versatile bifunctional electrophile poised for application in advanced organic synthesis. Its structure features two primary alkyl bromide moieties, presenting chemically equivalent but sterically accessible sites for sequential or dual cross-coupling reactions. This attribute makes it an invaluable building block for introducing a C3-ether scaffold, a common motif in pharmaceuticals and complex natural products.
This guide provides an in-depth analysis of the reagent's reactivity and detailed protocols for its strategic application in palladium- and nickel-catalyzed cross-coupling reactions. We will explore methodologies for achieving both selective mono-functionalization and controlled di-functionalization, thereby unlocking its full synthetic potential.
Reagent Physicochemical Data:
| Property | Value |
| IUPAC Name | Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- |
| Common Name | Benzyl 1,3-dibromo-2-propyl ether |
| Molecular Formula | C₁₀H₁₂Br₂O |
| Molecular Weight | 308.01 g/mol [1] |
| Structure | ![]() |
Core Concepts in C(sp³)–Br Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become essential for C-C and C-heteroatom bond formation.[2] While highly efficient for aryl and vinyl halides (C(sp²)-X), the coupling of alkyl halides (C(sp³)-X) presents distinct challenges:
-
Oxidative Addition: The oxidative addition of a C(sp³)–Br bond to a low-valent metal center (e.g., Pd(0)) is generally slower than for C(sp²)-Br bonds.
-
β-Hydride Elimination: Once the alkyl group is attached to the metal, it can undergo β-hydride elimination, leading to the formation of undesired olefin byproducts. This process is often fast and thermodynamically favorable.[3]
-
Reductive Elimination: The final, bond-forming step can be slow for alkyl groups, increasing the likelihood of side reactions.[3]
To overcome these hurdles, specialized catalytic systems are required. Modern approaches utilize electron-rich, sterically demanding phosphine ligands (e.g., Buchwald ligands), N-heterocyclic carbenes (NHCs), or alternative metals like nickel, which can exhibit different reactivity profiles and catalytic cycles.[2][4][5] Nickel catalysts, in particular, have shown significant promise in C(sp³)–C(sp³) and C(sp²)–C(sp³) couplings.[4][5]
Protocol I: Selective Mono-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp³) bonds.[6][7] Achieving selective mono-coupling with a dihalide like Benzyl 1,3-dibromo-2-propyl ether requires careful control of stoichiometry and reaction conditions to disfavor the second coupling event. Using the dibromide as the limiting reagent is key.
Experimental Workflow: Suzuki-Miyaura Mono-Arylation
Caption: General workflow for selective Suzuki-Miyaura mono-arylation.
Detailed Step-by-Step Protocol
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%), and finely ground K₃PO₄ (2.2 equivalents).
-
Reagent Addition: Add the desired arylboronic acid (1.1 equivalents).
-
Solvent and Substrate: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution). Stir for 5 minutes, then add Benzyl 1,3-dibromo-2-propyl ether (1.0 equivalent) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of the mono-arylated product.
-
Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Quench with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash chromatography to isolate the mono-arylated product.
Mechanism: Palladium-Catalyzed Suzuki Coupling
The catalytic cycle involves three primary steps: oxidative addition of the alkyl bromide to the Pd(0) complex, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9]
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol II: Sequential Di-functionalization Strategy
The true power of Benzyl 1,3-dibromo-2-propyl ether lies in its capacity for sequential, differential functionalization. After mono-arylation, the remaining C(sp³)–Br bond can be targeted by a different cross-coupling reaction, such as a Buchwald-Hartwig amination or a Sonogashira coupling. This strategy allows for the rapid construction of complex, unsymmetrical molecules.
Synthetic Workflow: Sequential Suzuki/Buchwald-Hartwig Reactions
Caption: Sequential strategy for creating unsymmetrical products.
Detailed Protocol: Buchwald-Hartwig Amination of Mono-Arylated Intermediate
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the purified mono-arylated intermediate (1.0 equivalent), Pd₂(dba)₃ (2.0 mol%), RuPhos (8 mol%), and NaOt-Bu (1.5 equivalents).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 equivalents).
-
Solvent: Add anhydrous, degassed toluene (to make a ~0.1 M solution).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction by LC-MS.
-
Workup and Purification: Follow the workup and purification procedure described in Protocol I.
Note on Sonogashira Coupling: While Sonogashira coupling is most common for C(sp²) and C(sp) halides, methods for C(sp³)-halide coupling exist, though they are less explored.[10][11][12] They typically require specific nickel or palladium-NHC catalyst systems and may be a viable, albeit more challenging, second step for installing an alkyne moiety.[11][13]
Data Summary and Expected Outcomes
The following table provides hypothetical outcomes for the mono-arylation protocol with various coupling partners. Yields are estimates and will vary based on substrate and precise conditions. Key ¹H NMR shifts can help validate product formation.[14]
| Arylboronic Acid | Product Structure | Est. Yield | Key ¹H NMR Signals (δ, ppm) |
| Phenylboronic acid | ![]() | 70-85% | 7.20-7.40 (m, 10H, Ar-H), 4.55 (s, 2H, O-CH₂-Ph), ~2.90 (d, 2H, Ar-CH₂) |
| 4-Methoxyphenyl-boronic acid | ![]() | 75-90% | 7.25-7.40 (m, 5H, Ph-H), 7.15 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃) |
| Pyridin-3-yl-boronic acid | ![]() | 55-70% | 8.50 (d, 1H, Py-H), 8.45 (dd, 1H, Py-H), 7.65 (dt, 1H, Py-H), 7.25-7.40 (m, 6H, Ar/Py-H) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | - Inactive catalyst (Pd(0) oxidized)- Poor quality base or solvent- Insufficient temperature | - Use fresh Pd precursor/ligand.- Ensure base is finely powdered and dry; use anhydrous, degassed solvents.- Increase temperature in 10 °C increments. |
| Domination of Di-Coupled Product | - Ratio of boronic acid is too high.- Reaction run for too long. | - Use ≤1.1 eq of boronic acid.- Carefully monitor the reaction and stop it once the starting material is consumed. |
| Formation of Elimination Byproduct | - β-hydride elimination is competitive.- Ligand is not bulky enough. | - Use a bulkier ligand (e.g., t-Bu₃P or a different Buchwald ligand).- Consider switching to a nickel-based catalyst system. |
| Debenzylation | - Catalyst is too harsh or acidic.- Reaction temperature is too high. | - Use milder conditions or a different catalyst system.- Screen alternative bases that are less harsh. |
References
-
Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]
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Frisch, A. C., & Beller, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2595–2631. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. ACS Catalysis, 5(5), 2828-2832. [Link]
-
Wang, C., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic Chemistry Frontiers, 9(10), 2736-2742. [Link]
-
Shields, J. D., et al. (2020). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters, 22(20), 7894-7900. [Link]
-
Qiu, Y., Stradiotto, M., & (−)-Sparteine, S. (2024). Electroreductive C(sp3)–C(sp3) Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Shields, J. D., et al. (2020). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. National Institutes of Health. [Link]
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Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(16), 6345-6353. [Link]
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Lou, S., & Fu, G. C. (2010). Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature. Organic Syntheses, 87, 305. [Link]
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LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
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Zultanski, S. L., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 621-627. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Singh, A. K., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 296. [Link]
-
Geibel, A., et al. (2018). Mechanism of palladium-catalyzed cross-coupling reactions between alkyl halides and Grignard reagents. ResearchGate. [Link]
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Singh, A. K., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. ResearchGate. [Link]
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Wang, C., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. [Link]
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Wang, Z., & Zhu, S. (2020). C(sp3) Cross-Coupling of Non-activated Alkyl Electrophiles via Nickel Hydride Catalysis. ChemRxiv. [Link]
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Kanwal, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
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Eckhardt, M., & Fu, G. C. (2003). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. ResearchGate. [Link]
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Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. [Link]
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Chegg.com. (2020). Solved comment on the yield and comparisons the 1H NMR. [Link]
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He, J., et al. (2013). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. ResearchGate. [Link]
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Tundel, R. E., & Anderson, K. W. (2006). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. IntechOpen. [Link]
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Terao, J., & Kambe, N. (2008). Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. Organic Reactions. [Link]
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Wang, Q., et al. (2024). Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers. Nature Communications, 15(1), 2266. [Link]
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Application Notes and Protocols: "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" in Polymer Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific information on the synthesis or polymer applications of a compound precisely named "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-". This guide, therefore, provides detailed application notes and protocols for a representative bifunctional molecule with a similar core structure, herein referred to as BBEMB . The principles and methodologies described are grounded in established polymer chemistry and are intended to serve as a comprehensive resource for the synthesis of novel polymers using analogous brominated compounds.
Introduction: The Potential of a Bifunctional Brominated Monomer/Initiator
The hypothetical molecule, "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" (BBEMB), possesses a unique combination of chemical features that make it a promising candidate for advanced polymer synthesis. Its structure, featuring a central aromatic ring and two reactive bromomethyl groups, suggests two primary applications: as a bifunctional initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), and as a monomer in polycondensation reactions.
This guide will explore both avenues, providing the scientific rationale behind the proposed synthetic strategies, detailed experimental protocols, and methods for the characterization of the resulting polymers.
Part 1: BBEMB as a Bifunctional Initiator for Atom Transfer Radical Polymerization (ATRP)
The two bromomethyl groups in BBEMB can serve as initiation sites for the controlled growth of two polymer chains. This bifunctional nature allows for the synthesis of polymers with a central initiator fragment and two polymer arms, leading to telechelic polymers or the central block of a triblock copolymer. ATRP is a powerful technique for synthesizing polymers with well-defined molecular weights and low polydispersity.[1]
Scientific Rationale
ATRP is a type of reversible-deactivation radical polymerization where a transition metal complex (e.g., a copper-ligand complex) reversibly activates and deactivates a dormant polymer chain, which has a halogen at its end.[2] The key to ATRP is the equilibrium between the active, propagating radicals and the dormant alkyl halide species.[3] This equilibrium is established by the reversible transfer of a halogen atom between the growing polymer chain and the transition metal catalyst.[2]
In the case of BBEMB, each bromomethyl group can initiate the polymerization of a vinyl monomer, such as methyl methacrylate (MMA) or styrene. The result is a polymer with the BBEMB core and two polymer chains extending from it.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using BBEMB as a Bifunctional Initiator
This protocol describes the synthesis of a poly(methyl methacrylate) (PMMA) with a central BBEMB unit.
Materials:
-
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" (BBEMB) (Initiator)
-
Methyl methacrylate (MMA) (Monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for GPC analysis)
-
Chloroform-d (CDCl₃) (for NMR analysis)
Procedure:
-
Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, add BBEMB (e.g., 0.1 mmol, 1 eq.), MMA (e.g., 20 mmol, 200 eq.), and anisole (5 mL).
-
Catalyst/Ligand Preparation: In a separate vial, add CuBr (0.2 mmol, 2 eq.) and PMDETA (0.2 mmol, 2 eq.).
-
Degassing: Subject the Schlenk flask containing the monomer and initiator to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: Under an inert atmosphere (e.g., argon or nitrogen), add the CuBr/PMDETA mixture to the Schlenk flask.
-
Polymerization: Place the sealed flask in a preheated oil bath at a controlled temperature (e.g., 60-90°C).[4] The reaction time will depend on the desired conversion and molecular weight. Monitor the reaction progress by taking samples periodically for ¹H NMR analysis to determine monomer conversion.
-
Termination: After the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Drying: Decant the methanol and dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.
Data Presentation: Expected Polymer Characteristics
| Parameter | Target Value | Expected Outcome |
| Degree of Polymerization (DP) per arm | 100 | Dependent on monomer conversion |
| Number-Average Molecular Weight (Mn) | ~20,000 g/mol | Close to theoretical, linear increase with conversion |
| Polydispersity Index (PDI) | < 1.3 | Low, indicating a controlled polymerization |
Visualization of ATRP using BBEMB
Caption: Workflow for ATRP using a bifunctional initiator.
Characterization
-
¹H NMR Spectroscopy: To confirm the structure of the polymer and determine the monomer conversion. The initiator fragment signals should be visible, along with the characteristic peaks of the PMMA backbone.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[5] A narrow PDI is indicative of a controlled polymerization process.[6]
Chain-End Modification
The bromine end-groups of the resulting polymer can be further modified. For instance, they can be converted to azides for subsequent "click" chemistry or hydrolyzed to hydroxyl groups.[7] This allows for the synthesis of block copolymers or the attachment of the polymer to surfaces or biomolecules.
Part 2: BBEMB as a Monomer in Polycondensation Reactions
The two bromomethyl groups of BBEMB can also participate in nucleophilic substitution reactions with a difunctional nucleophile, such as a bisphenol, to form a polyether. This approach falls under the category of step-growth polymerization.[8]
Scientific Rationale
This polycondensation is analogous to the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide to form an ether.[9] By using a difunctional alkyl halide (BBEMB) and a difunctional nucleophile (e.g., Bisphenol A), a high molecular weight polymer can be obtained.[10] The aromatic nature of both BBEMB and the bisphenol would likely result in a rigid polymer with a high glass transition temperature (Tg) and good thermal stability.[11][12]
Experimental Protocol: Polycondensation of BBEMB with Bisphenol A
This protocol describes the synthesis of a polyether from BBEMB and Bisphenol A.
Materials:
-
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" (BBEMB)
-
Bisphenol A
-
Potassium carbonate (K₂CO₃) (Base)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Toluene (for azeotropic removal of water)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for GPC analysis)
-
Chloroform-d (CDCl₃) (for NMR analysis)
Procedure:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add Bisphenol A (e.g., 10 mmol, 1 eq.), BBEMB (10 mmol, 1 eq.), K₂CO₃ (25 mmol, 2.5 eq.), DMF (50 mL), and toluene (20 mL).
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-150°C) to azeotropically remove water formed from the reaction of the phenol with the base.
-
Polymerization: After the removal of water, distill off the toluene and continue the reaction at an elevated temperature (e.g., 160°C) for several hours (e.g., 8-24 hours) under an inert atmosphere. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.
-
Purification: Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirred water or methanol to precipitate the polymer.
-
Washing: Filter the polymer and wash it thoroughly with water and methanol to remove any unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Data Presentation: Expected Polymer Properties
| Property | Expected Value/Observation |
| Molecular Weight (Mn) | Dependent on reaction time and stoichiometry |
| Polydispersity Index (PDI) | Typically around 2.0 for step-growth polymerization |
| Glass Transition Temperature (Tg) | High, due to the rigid aromatic backbone |
| Solubility | Likely soluble in polar aprotic solvents like DMF, DMSO, NMP |
Visualization of Polycondensation
Caption: Polycondensation of a dibromo and a diol monomer.
Characterization
-
¹H and ¹³C NMR Spectroscopy: To confirm the formation of the ether linkages and the overall polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the resulting polyether.[13]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any, providing insight into the thermal properties of the polymer.[14]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. Aromatic polyethers are expected to exhibit high decomposition temperatures.[15]
Conclusion
While the specific compound "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" is not documented in the context of polymer synthesis in readily available literature, its hypothetical structure suggests significant potential as a versatile building block for advanced polymers. As a bifunctional initiator in ATRP, it offers a pathway to well-defined polymers with controlled architecture. As a monomer in polycondensation, it can be used to create high-performance aromatic polyethers. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore the synthesis and properties of novel polymers derived from this and structurally related brominated compounds.
References
- Coessens, V., Matyjaszewski, K. (1999). Functional polymers by atom transfer radical polymerization. J. Macromol. Sci., Pure Appl. Chem., A36, 667-679.
- Matyjaszewski, K., Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
-
Wikipedia. (2023). Atom transfer radical polymerization. Retrieved from [Link]
- Esteves, A. C. C., et al. (2018). ATRP Enhances Structural Correlations In Polymerization‐Induced Phase Separation.
- Szabó, E., et al. (2023). Enhanced Copolymer Characterization for Polyethers Using Gel Permeation Chromatography Combined with Artificial Neural Networks. Analytical Chemistry, 95(26), 9733–9740.
- European Patent Office. (2021). Method for the synthesis of polyethers (EP3792296A2).
- Dattilo, S., et al. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 11(10), 1675.
- Spencer, E. J., et al. (2021). Atom transfer radical polymerization. Nature Reviews Methods Primers, 1(1), 1-22.
- Yang, Y., Muhich, C. L., & Green, M. D. (2020). Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Polymer Chemistry, 11(31), 5025-5034.
- Nese, A., et al. (2012). End group modification of poly(acrylates) obtained via ATRP: a user guide. Polymer Chemistry, 3(11), 2969-2980.
- Jain, S., & Shrivastava, V. (2010). Synthesis of polymethyl methacrylate (PMMA) by batch emulsion polymerization. African Journal of Pure and Applied Chemistry, 4(7), 152-155.
- Emrick, T., et al. (2002). Synergistic Combination of Living Ring-Opening Metathesis Polymerization and Atom Transfer Radical Polymerization to Synthesize Structurally Tailored and Engineered Macromolecular Networks. Langmuir, 18(22), 8468–8473.
- An, S. Y., et al. (2008). Synthesis of amphiphilic poly(methyl methacrylate‐ b‐ethylene oxide) copolymers from monohydroxy telechelic poly(methyl methacrylate) as macroinitiator. Journal of Polymer Science Part A: Polymer Chemistry, 46(6), 2132-2144.
-
Matyjaszewski Polymer Group. (n.d.). End-group transformation chemistry. Carnegie Mellon University. Retrieved from [Link]
- Coca, S., et al. (1998). Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization of Acrylates at Ambient Temperature. Macromolecules, 31(17), 5958–5959.
- Van den Berg, O., et al. (2019). Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. Macromolecules, 52(18), 6934–6944.
- European Patent Office. (2021). METHOD FOR THE SYNTHESIS OF POLYETHERS (EP3792296A2).
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
- Coca, S., et al. (1998). Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization of Acrylates at Ambient Temperature. Macromolecules, 31(17), 5958-5959.
-
MEL Science. (n.d.). Polymerization and polycondensation reactions. Retrieved from [Link]
- Yang, Y., Muhich, C. L., & Green, M. D. (2020). Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Polymer Chemistry, 11(31), 5025-5034.
- Serra, A., et al. (2015). Unusual Cross-Linked Polystyrene by Copper-Catalyzed ARGET ATRP Using a Bifunctional Initiator and No Cross-Linking Agent. Macromolecular Chemistry and Physics, 216(14), 1546-1555.
- Li, Y., et al. (2020).
-
Gantrade. (n.d.). Novel Aromatic Polyether Polyols for Polyurethane Applications. Retrieved from [Link]
- Hu, R., et al. (2017). Recent Developments in Polyether Synthesis. Chinese Journal of Polymer Science, 35(10), 1197-1208.
- Farabi University. (n.d.).
- Wang, S., et al. (2021). Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility. Polymers, 13(16), 2691.
- Ratzenböck, K., Fischer, S. M., & Slugovc, C. (2023). Poly(ether)s derived from oxa-Michael polymerization: a comprehensive review. Monatshefte für Chemie-Chemical Monthly, 154(5), 459-475.
- CN102408511B - Synthesis method for linear PMMA-MA (Polymethyl Methacrylate-Methyl Acrylate)
- Boyer, C., et al. (2009). Reversible Addition−Fragmentation Chain Transfer Polymerization: End Group Modification for Functionalized Polymers and Chain Transfer Agent Recovery. Macromolecules, 42(23), 9034–9045.
- Frew, R., et al. (2021). Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation. Polymer Chemistry, 12(29), 4163-4172.
- E-PG Pathshala. (n.d.). 1.
- Chemistry For Everyone. (2023, May 5).
- Cobb, K. O. (2021).
- Smith, D. W., et al. (2014). Perfluorocyclohexenyl Aryl Ether Polymers via Polycondensation of Decafluorocyclohexene with Bisphenols. Journal of Polymer Science Part A: Polymer Chemistry, 52(2), 232-238.
- Agilent. (2015).
- Wikipedia. (2023). Polyurethane.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Shchetinina, A. A., et al. (2023). Synthesis of Vinyl-Containing MQ Copolymers in Active Medium. Polymers, 15(13), 2893.
- DE102010002316B4 - Analysis system with coupling of GPC and NMR spectroscopy, in particular for the analysis of polymer-containing test samples - Google P
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- 14. researchgate.net [researchgate.net]
- 15. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
Troubleshooting & Optimization
Technical Support Center: Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-". Due to the reactive nature of brominated compounds, proper handling and storage are critical to ensure the integrity of the material and the safety of laboratory personnel. This document is structured in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-?
Based on the analysis of similar brominated aromatic compounds, the stability of this compound is likely influenced by:
-
Temperature: Elevated temperatures can promote decomposition. Many related brominated hydrocarbons are recommended to be stored in a cool place.[1][2][3]
-
Light: While not explicitly stated for this specific molecule, compounds with benzylic bromides can be sensitive to light, which can initiate radical decomposition pathways.
-
Moisture: The presence of water can lead to hydrolysis of the bromo groups, especially given the ether linkage which can influence reactivity. It is often recommended to protect moisture-sensitive reagents from atmospheric moisture.[3]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are generally incompatible with similar brominated compounds and should be avoided.[1][4]
Q2: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] An inert atmosphere (e.g., argon or nitrogen) is recommended to displace air and moisture, which can contribute to degradation.[3] Storage at refrigerated temperatures (2-8 °C) is advisable.
Q3: Are there any known hazardous decomposition products?
While specific data for this compound is unavailable, the decomposition of similar brominated organic molecules under thermal stress or in the presence of certain reagents can produce hazardous byproducts such as hydrogen bromide gas.[4]
Q4: What are the general handling precautions for this and similar brominated aromatic compounds?
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[4][5] Avoid inhalation of any vapors or dust and prevent contact with skin and eyes.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Discoloration of the compound (e.g., yellowing) | Decomposition due to exposure to light, air, or elevated temperatures. | Store the compound in an amber vial to protect from light. Ensure the container is tightly sealed and stored at the recommended cool temperature. The discoloration may indicate the formation of impurities that could affect downstream reactions. |
| Inconsistent experimental results | Degradation of the starting material. | Perform an analytical check (e.g., NMR, LC-MS) on the stored reagent to confirm its purity before use. If degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive applications. |
| Precipitate formation in solution | Hydrolysis or reaction with the solvent. | Ensure the use of anhydrous solvents and handle the compound under an inert atmosphere to prevent moisture ingress. If a precipitate forms, it should be characterized to understand the decomposition pathway before proceeding. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Container Selection: Use a clean, dry amber glass vial or bottle with a PTFE-lined cap to prevent light exposure and ensure a tight seal.
-
Inert Atmosphere: If available, flush the container with a stream of dry argon or nitrogen for 30-60 seconds to displace air and moisture.
-
Aliquotting: For long-term storage, it is recommended to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Sealing: Tightly seal the container immediately after dispensing the compound. For extra protection against moisture, Parafilm® can be wrapped around the cap.
-
Labeling: Clearly label the container with the compound name, date of receipt/storage, and any special handling precautions.
-
Storage Location: Place the sealed container in a refrigerator (2-8 °C) in a designated area for reactive chemicals. Ensure the storage area is well-ventilated.[3]
Protocol 2: Small-Scale Stability Assessment
-
Initial Analysis: Upon receipt, obtain an initial analytical profile of the compound (e.g., ¹H NMR, LC-MS) to serve as a baseline (T=0).
-
Sample Preparation: Prepare several small aliquots of the compound in separate vials under the intended storage conditions.
-
Accelerated Stability (Optional): To simulate long-term storage, a few aliquots can be stored at an elevated temperature (e.g., 40 °C) for a shorter period (e.g., 1-2 weeks).
-
Periodic Testing: At regular intervals (e.g., 1, 3, 6 months for standard storage; 1 and 2 weeks for accelerated storage), remove one aliquot and re-analyze it using the same analytical methods as the baseline.
-
Data Comparison: Compare the analytical data over time to the T=0 baseline to identify any new impurity peaks or changes in the main compound's signal, which would indicate degradation.
Visualizations
Logical Workflow for Handling and Storage
Caption: Recommended workflow from receiving to experimental use.
Potential Decomposition Pathways
Caption: Potential degradation pathways based on chemical structure.
References
-
PubChem. 1-Bromo-2-(methoxymethyl)benzene. [Link]
-
Penta s.r.o. (2025). Safety Data Sheet: Bromobenzene. [Link]
-
PubChem. 2-Bromo-1,3-bis-bromomethyl-benzene. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). [Link]
-
Cheméo. Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). [Link]
-
NIST. Benzene, 1-bromo-2-methyl-. [Link]
Sources
Technical Support Center: Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
Welcome to the technical support guide for "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" (also known as benzyl 1,3-dibromo-2-propoxide). This document is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis, purification, and analysis of this compound. Given the specificity of this molecule, this guide is built upon foundational principles of organic chemistry to predict and troubleshoot issues related to common impurities.
Section 1: Frequently Asked Questions (FAQs) - Impurity Profiling
This section addresses the most common questions regarding impurities found in "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-".
Q1: I see several unexpected peaks in the HPLC/GC analysis of my product. What are the likely impurities?
A1: The presence of unexpected peaks typically points to three main sources: unreacted starting materials/intermediates, by-products from side reactions, or degradation products. Based on a probable two-step synthesis route (Williamson ether synthesis followed by bromination), the most common impurities can be categorized as follows:
-
Process-Related Impurities (Synthesis):
-
Starting Materials: Benzyl alcohol, benzyl bromide, allyl alcohol, or allyl bromide.
-
Intermediate: Benzyl allyl ether (from incomplete bromination).
-
By-products: Dibenzyl ether, which can form during the initial ether synthesis step.[1]
-
-
Degradation-Related Impurities:
-
Oxidation Products: The benzylic position is susceptible to oxidation, especially upon exposure to air over time. This can lead to the formation of benzaldehyde and, subsequently, benzoic acid.[2]
-
Hydrolysis Products: Though benzyl ethers are generally stable, cleavage can occur under harsh acidic conditions, yielding benzyl alcohol. The alkyl bromide moieties can also hydrolyze to the corresponding alcohols if exposed to moisture, particularly under basic conditions.
-
Q2: My final product has a yellowish tint and a characteristic "almond-like" smell. What could be the cause?
A2: A yellowish color and an almond-like odor are strong indicators of the presence of benzaldehyde . This is a common oxidative degradation product of many benzyl-containing compounds.[2] The benzylic C-H bond is relatively weak and can undergo oxidation when exposed to atmospheric oxygen, heat, or light over prolonged periods.
-
Causality: The ether oxygen atom can stabilize an adjacent radical, making the benzylic proton more susceptible to abstraction and subsequent oxidation.
-
Recommendation: Confirm the presence of benzaldehyde using GC-MS or by spiking your sample with a benzaldehyde standard in HPLC. To prevent this, store your final product under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and keep it at reduced temperatures.
Q3: The mass spectrum of an impurity peak shows a molecular ion corresponding to dibenzyl ether. How is this formed?
A3: Dibenzyl ether is a classic by-product of Williamson ether synthesis when benzyl bromide is used as a reagent in the presence of a base and an alcohol.[1][3]
-
Mechanism: If benzyl alcohol is present (either as the starting material or formed via side reactions), the base used in the reaction (e.g., sodium hydride) can deprotonate it to form a benzyl alkoxide. This alkoxide can then act as a nucleophile and attack another molecule of benzyl bromide, leading to the formation of dibenzyl ether via an SN2 reaction.
Q4: Why am I seeing residual benzyl allyl ether in my final product?
A4: The presence of benzyl allyl ether indicates an incomplete bromination reaction of the alkene double bond.
-
Potential Causes:
-
Insufficient Bromine: The stoichiometry of the bromine (Br₂) added may have been insufficient to react with all of the benzyl allyl ether.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may have been too low for the reaction to reach completion.
-
Decomposition of Bromine: Bromine can be lost from the reaction mixture through evaporation if the reaction vessel is not properly sealed, especially with heating.
-
-
Troubleshooting:
-
Ensure accurate stoichiometric calculation and addition of bromine.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
Maintain a closed system to prevent the loss of volatile reagents.
-
Section 2: Impurity Formation and Analysis Workflow
Understanding the origin of impurities is key to their elimination. The following diagram illustrates the most probable synthetic pathway and the points at which common impurities are introduced.
Caption: Probable synthesis and degradation pathways leading to common impurities.
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides structured guidance for identifying and quantifying impurities using standard analytical techniques.
HPLC Troubleshooting for Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[4]
Problem: Extra or Poorly Resolved Peaks
| Observation | Possible Cause(s) | Recommended Action(s) |
| Early Eluting Peaks | Highly polar impurities (e.g., Benzyl alcohol, Benzoic acid). | Increase the aqueous component of your mobile phase at the start of the gradient to improve retention and resolution of early eluting peaks. |
| Late Eluting Peaks | Non-polar impurities (e.g., Dibenzyl ether, unreacted Benzyl allyl ether). | Extend the gradient to a higher organic percentage or add an isocratic hold at high organic content at the end of the run to ensure all components elute.[5] |
| Broad or Tailing Peaks | Column overload; secondary interactions with the stationary phase. | Reduce the sample concentration or injection volume. Ensure the mobile phase pH is appropriate for any acidic/basic impurities to maintain a single ionic state.[6] |
| Ghost Peaks | Contamination from a previous injection or impurities in the mobile phase. | Run a blank gradient (injecting only the sample solvent) to identify carryover. Ensure use of high-purity HPLC-grade solvents.[7] |
Protocol: Generic HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-20 min: 30% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: Hold at 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of ~1 mg/mL.
Rationale: A C18 column provides good retention for the aromatic compound and its relatively non-polar impurities. The gradient allows for the separation of compounds with a wide range of polarities. Formic acid helps to produce sharp peak shapes by controlling the ionization of acidic and basic functional groups.
GC-MS for Volatile Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile and semi-volatile impurities, such as starting materials and certain by-products.[8]
Protocol: GC-MS Analysis
-
Column: Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate at ~1 mg/mL.
Rationale: A DB-5ms column is a robust, general-purpose column suitable for separating a variety of organic molecules. The temperature program allows for the elution of volatile starting materials at lower temperatures and less volatile components like the main product and dibenzyl ether at higher temperatures. Mass spectrometry provides structural information for peak identification.
NMR for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of unknown impurities, provided they can be isolated or are present at a sufficient concentration (>1-5%).[9][10]
Troubleshooting: Interpreting Impurity Signals in ¹H NMR
-
Singlet around 9.9-10.1 ppm: Indicative of an aldehyde proton, strongly suggesting the presence of benzaldehyde .
-
Broad singlet >10 ppm: Suggests a carboxylic acid proton, likely from benzoic acid .
-
Sharp singlet around 4.6-4.7 ppm: A singlet integrating to two protons in this region often corresponds to the benzylic protons of dibenzyl ether or benzyl alcohol .
-
Multiplets between 5.0-6.5 ppm: Signals in the olefinic region are characteristic of the vinyl protons in unreacted benzyl allyl ether .
-
Correlation Spectroscopy (COSY/HSQC): Use 2D NMR techniques to establish connectivity and confirm the identity of impurities by comparing with known spectra.[11]
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Purdue University. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]
- European Journal of Organic Chemistry. (2008).
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
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- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. hplc.eu [hplc.eu]
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- 10. veeprho.com [veeprho.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Degradation Pathways of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-". This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation of this complex molecule. Given the limited direct literature on this specific compound, this guide synthesizes information from related chemical structures and fundamental organic chemistry principles to predict and understand its degradation pathways.
Section 1: Understanding the Molecule and its Potential Instabilities
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" is a molecule characterized by several reactive functional groups: a benzene ring, an ether linkage, and two primary alkyl bromide moieties. The interplay of these groups dictates its stability and degradation profile.
Key Structural Features and Their Implications for Stability:
-
Ether Linkage: Ether bonds are generally stable but can be cleaved under specific conditions, such as strong acids or oxidizing agents.[1][2] The presence of a benzyl group can influence the mechanism of cleavage.
-
Alkyl Bromides: The carbon-bromine bonds are susceptible to nucleophilic substitution and elimination reactions. These moieties are also known to be targets for microbial degradation through dehalogenation reactions.[3][4]
-
Benzylic Methylene Group: The CH2 group attached to the benzene ring is prone to oxidation.
Based on these features, the degradation of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" is likely to proceed through ether cleavage, debromination, or oxidation of the benzylic position.
Section 2: Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways for "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-".
Caption: Predicted degradation pathways of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-.
Section 3: Troubleshooting Guide for Degradation Studies
This section addresses common challenges encountered during the experimental investigation of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" degradation.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| No degradation observed under stress conditions (e.g., acid, base, peroxide). | The molecule is more stable than anticipated under the tested conditions. | 1. Increase Stress Severity: Incrementally increase the concentration of the stressor, temperature, or duration of the experiment. Overly harsh conditions should be avoided as they can lead to unrealistic degradation profiles.[5] 2. Diversify Stressors: Introduce other stress conditions such as photostability testing (exposure to UV/Vis light) or metal ion catalysis. |
| Multiple, unidentified peaks in chromatogram after degradation. | Complex degradation pathways leading to a mixture of products. | 1. Optimize Chromatographic Separation: Modify the HPLC/GC method (e.g., gradient, column chemistry, temperature) to improve peak resolution.[6] 2. Utilize Mass Spectrometry (MS): Couple your chromatography system to a mass spectrometer to obtain mass-to-charge ratio information for each peak, aiding in the identification of degradation products. |
| Poor recovery of the parent compound or degradation products. | Adsorption to container surfaces or insolubility issues. | 1. Check Material Compatibility: Ensure that the sample containers and processing equipment are inert and do not interact with the compound or its degradants. 2. Assess Solubility: The compound and its degradation products may have different solubilities. Ensure the chosen solvent system is appropriate for all species.[7] |
| Inconsistent or irreproducible degradation results. | Variability in experimental conditions. | 1. Tighten Experimental Controls: Ensure precise control over temperature, pH, and concentration of reagents. Use calibrated equipment. 2. Prepare Fresh Solutions: Reagents, especially oxidizing agents, can degrade over time. Prepare fresh solutions for each experiment. |
| Difficulty in distinguishing between chemical and microbial degradation in environmental samples. | Both processes may occur simultaneously. | 1. Use Sterile Controls: In microbial degradation studies, include a sterile (autoclaved or filtered) control to assess the contribution of abiotic degradation. 2. Isotope Labeling Studies: If feasible, use isotopically labeled starting material to trace the transformation and elucidate the mechanism. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" under acidic conditions?
A1: Under acidic conditions, the ether linkage is the most probable site of cleavage.[1][2] This would likely result in the formation of a benzyl alcohol derivative and 1,3-dibromo-2-propanol. The specific benzyl derivative will depend on the nucleophile present in the acidic medium.
Q2: Is this compound susceptible to microbial degradation?
A2: Yes, the presence of two alkyl bromide groups suggests susceptibility to microbial degradation. Many microorganisms possess dehalogenase enzymes that can cleave carbon-halogen bonds.[3][4] The degradation would likely proceed via sequential debromination, potentially leading to the formation of a diol derivative. The rate and extent of degradation will depend on the specific microbial consortium and environmental conditions.[8]
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a good starting point for monitoring the disappearance of the parent compound and the appearance of degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization would be essential. Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information for isolated degradation products.
Q4: How can I perform a forced degradation study for this compound?
A4: A forced degradation study involves subjecting the compound to a variety of stress conditions to predict its long-term stability and identify potential degradation products.[7] A typical study would include exposure to:
-
Acidic conditions: e.g., 0.1 M HCl at elevated temperature.
-
Basic conditions: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative conditions: e.g., 3% H2O2 at room temperature.
-
Thermal stress: Heating the solid compound.
-
Photolytic stress: Exposing the compound to UV and visible light.
The extent of degradation should be monitored at various time points using a stability-indicating analytical method.
Section 5: Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60 °C).
-
Basic: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative: Mix equal volumes of the stock solution and 6% H2O2 to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal: Store a known quantity of the solid compound in a controlled temperature oven (e.g., 80 °C).
-
Photolytic: Expose a solution of the compound in a photostable container to a calibrated light source.
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Sample Preparation:
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dissolve the thermally stressed solid sample in the initial solvent.
-
-
Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
Protocol for a Microbial Degradation Screening Assay
This protocol provides a basic framework for assessing the biodegradability of the target compound.
Step-by-Step Methodology:
-
Prepare Inoculum: Collect a microbial consortium from a relevant environmental source (e.g., activated sludge, contaminated soil). Prepare a cell suspension in a minimal salts medium.
-
Set up Microcosms:
-
Test Vials: In sterile vials, add the minimal salts medium, the microbial inoculum, and a known concentration of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" (e.g., 10 mg/L).
-
Sterile Control: Prepare identical vials, but use a sterilized (autoclaved or filter-sterilized) inoculum. This will account for any abiotic degradation.
-
Inoculum Control: Prepare vials with the medium and inoculum but without the target compound to monitor the background activity of the microorganisms.
-
-
Incubation: Incubate all vials under appropriate conditions (e.g., 25 °C, shaking at 150 rpm) in the dark to prevent photodegradation.
-
Sampling and Analysis: At regular intervals, sacrifice a replicate vial from each condition. Extract the remaining compound and any potential metabolites and analyze by HPLC or GC-MS.
-
Data Interpretation: Compare the concentration of the parent compound in the test vials to the sterile controls to determine the extent of biodegradation.
References
-
PubChem. 1-Bromo-2-(methoxymethyl)benzene. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Bromo-1,3-bis-bromomethyl-benzene. National Center for Biotechnology Information. Available at: [Link]
-
Smidt, H., & de Bont, J. A. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 67(11), 5088-5095. Available at: [Link]
-
Zeneth. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available at: [Link]
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MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]
-
Cheméo. Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). Available at: [Link]
-
Royal Society of Chemistry. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Available at: [Link]
-
PubMed. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study. National Center for Biotechnology Information. Available at: [Link]
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Books Gateway. Organic Chemistry of Drug Degradation. Available at: [Link]
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ResearchGate. (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]
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NIST WebBook. Benzene, 1-bromo-2-methyl-. National Institute of Standards and Technology. Available at: [Link]
-
ResearchGate. Selective Electrocatalytic Degradation of Ether-Containing Polymers. Available at: [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available at: [Link]
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Master Organic Chemistry. Acidic cleavage of ethers (SN2). Available at: [Link]
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Pharma Stability. Troubleshooting & Pitfalls. Available at: [Link]
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Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- and Other Brominated Compounds in Research and Development
Abstract
This guide provides a comprehensive comparative analysis of the novel brominated compound, Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, against a range of other well-established brominated compounds. Due to the limited specific literature on the title compound, this guide will leverage its structural features to infer its potential properties and applications. A comparison will be drawn with representative brominated compounds, including simple aromatic bromides, brominated ethers, and widely used brominated flame retardants (BFRs). This document is intended for researchers, chemists, and professionals in drug development and material science to provide a framework for evaluating the potential of this and similar novel brominated molecules.
Introduction to Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- is a complex brominated ether. Its structure, featuring a benzene ring, an ether linkage, and two bromine atoms on adjacent carbons in the ethoxy chain, suggests a high degree of reactivity and potential for diverse applications. The presence of multiple reactive centers—the benzylic ether, and the vicinal dibromide—makes it a potentially versatile building block in organic synthesis. Furthermore, its significant bromine content suggests it could be investigated for flame retardant properties.
This guide will compare its inferred characteristics with those of:
-
Simple Brominated Aromatics (e.g., Bromobenzene): To evaluate its utility in cross-coupling reactions.
-
Brominated Ethers (e.g., Benzyl 2-bromoethyl ether): To assess the role of the ether linkage in its reactivity and stability.
-
Brominated Flame Retardants (e.g., Tetrabromobisphenol A - TBBPA): To explore its potential as a flame retardant.
Comparative Analysis
Reactivity in Organic Synthesis
Brominated organic compounds are fundamental reagents in organic synthesis, primarily due to the bromine atom's ability to act as a good leaving group in nucleophilic substitution reactions and to participate in the formation of organometallic reagents.[1][2]
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- possesses multiple reactive sites, suggesting a complex reactivity profile. The two bromine atoms on the ethoxy moiety are susceptible to nucleophilic substitution. The vicinal arrangement of these bromines could also facilitate elimination reactions or reactions with bis-nucleophiles to form cyclic structures. The benzylic ether linkage, while generally stable, could be cleaved under harsh acidic conditions.
Comparison:
-
vs. Bromobenzene: Bromobenzene is a classic substrate for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and for the formation of Grignard reagents.[2] The aromatic C-Br bond in bromobenzene is significantly less reactive towards simple nucleophilic substitution than the aliphatic C-Br bonds in our target molecule.
-
vs. Benzyl 2-bromoethyl ether: This compound has a single bromine atom, making its substitution reactions more straightforward. The reactivity of the C-Br bond in Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- is expected to be higher due to the presence of the adjacent electron-withdrawing bromine atom.
The following diagram illustrates a hypothetical synthetic utility of the target compound in forming a heterocyclic structure.
Caption: Hypothetical cyclization reaction of the target compound.
Potential as a Flame Retardant
Brominated flame retardants (BFRs) are incorporated into polymers to reduce their flammability.[3] They function by releasing bromine radicals upon heating, which interrupt the radical chain reactions of combustion in the gas phase.
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- has a relatively high bromine content by mass, a key characteristic for effective flame retardancy. Its thermal decomposition would likely release HBr and bromine radicals.
Comparison:
-
vs. Tetrabromobisphenol A (TBBPA): TBBPA is a widely used reactive and additive BFR.[4] It has a higher thermal stability compared to what would be expected for our target molecule due to its aromatic bromine-carbon bonds. The aliphatic C-Br bonds in Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- would likely cleave at lower temperatures. This could be advantageous for polymers that process at lower temperatures.
-
vs. Halogen-Free Flame Retardants (HFFRs): There is a significant trend towards replacing BFRs with HFFRs, such as phosphorus-based compounds and metal hydroxides, due to environmental and health concerns associated with some BFRs.[5][6][7][8] Any new brominated compound would face scrutiny regarding its environmental persistence and toxicity.
The following table summarizes key properties of selected BFRs for comparison.
| Compound | Bromine Content (%) | Mode of Action | Thermal Stability |
| Decabromodiphenyl ether (DecaBDE) | ~83% | Additive, Gas phase | High |
| Tetrabromobisphenol A (TBBPA) | ~59% | Reactive/Additive, Gas/Condensed phase | High |
| Hexabromocyclododecane (HBCD) | ~75% | Additive, Gas phase | Low |
| Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (Estimated) | ~47% | Additive, Gas phase | Low to Moderate |
Toxicological and Environmental Considerations
A significant concern with BFRs is their potential for persistence, bioaccumulation, and toxicity (PBT).[9] Some BFRs, like polybrominated diphenyl ethers (PBDEs), are now restricted due to these concerns. Novel BFRs are being developed to mitigate these issues.[9] The potential toxicity of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- would need to be thoroughly investigated. The presence of an ether linkage might increase its environmental mobility compared to more hydrophobic BFRs.
Experimental Protocols
Synthesis of Benzene, [[(2-bromoethoxy)methyl]-
A plausible synthetic route to a related compound, Benzene, [(2-bromoethoxy)methyl]-, involves the reaction of benzyl alcohol with 2-bromoethanol under etherification conditions.[10] A similar approach could likely be adapted for the synthesis of the title compound.
Hypothetical Synthesis of a Related Compound: Benzyl 2-bromoethyl ether [10]
-
To a solution of benzyl alcohol and a phase-transfer catalyst in an appropriate solvent, add a solution of sodium hydroxide.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the reaction and monitor for completion by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.
Caption: Key components for the synthesis of a brominated ether.
Thermal Analysis for Flame Retardancy Evaluation
Thermogravimetric Analysis (TGA) is a crucial technique to assess the thermal stability and decomposition profile of a potential flame retardant.
Protocol for TGA:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The onset of decomposition and the temperature of maximum weight loss provide insights into the thermal stability.
The results can be compared with known BFRs to evaluate the temperature range in which the compound releases bromine.[11]
Quantification in Polymeric Matrices
Direct insertion probe mass spectrometry (DIP-MS) is a rapid method for the identification and quantification of BFRs in plastic samples.[3]
Protocol for DIP-MS Analysis:
-
Prepare polymer samples containing known concentrations of the brominated compound.
-
Introduce a small amount of the polymer sample onto the DIP probe.
-
Insert the probe into the mass spectrometer's ion source.
-
Heat the probe according to a defined temperature program (e.g., 50 to 350 °C).
-
Acquire mass spectra over the entire temperature range.
-
Identify the characteristic ions of the brominated compound and its degradation products.
-
Construct a calibration curve by plotting the signal intensity against the concentration for quantification.
Conclusion
References
-
PubChem. 1-Bromo-2-(methoxymethyl)benzene. National Center for Biotechnology Information. [Link]
-
ACS Publications. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. [Link]
-
MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
-
ChemSec. Studies on Alternatives to Brominated and Chlorinated Substances. [Link]
-
Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]
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PubChem. Benzene, (2-bromoethoxy)-. National Center for Biotechnology Information. [Link]
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ResearchGate. Experimental and Numerical Study of Thermal Stability and Fire Performance of Brominated and Halogen-free Flame Retardants in Glass-fibre Reinforced Poly(butylene terephthalate). [Link]
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ACS Publications. Comparative Effects of Brominated Flame Retardants BDE-209, TBBPA, and HBCD on Neurotoxicity in Mice. Chemical Research in Toxicology. [Link]
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PrepChem.com. Preparation of (2-bromoethyl)benzene. [Link]
-
Danish Environmental Protection Agency. Alternative Flame Retardants. [Link]
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PubMed. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
-
PubMed. A review of occurrence, bioaccumulation, and fate of novel brominated flame retardants in aquatic environments. [Link]
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
NIST WebBook. Benzene, 1-bromo-2-methyl-. [Link]
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MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]
-
FutureBridge. Alternative Flame Retardants. [Link]
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ResearchGate. Fire performance of brominated and halogen-free flame retardants in glass-fiber reinforced poly(butylene terephthalate). [Link]
-
EBFRIP. Alternatives to Brominated Flame Retardants. [Link]
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Green Chemistry & Commerce Council. What Sustainable Alternatives Exist for Toxic Materials like Brominated Flame Retardants?. [Link]
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Pragna group. How Bromo Benzene is Used in Organic Synthesis Processes. [Link]
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Cheméo. Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). [Link]43-345-8/1-Bromo-2-methyl-benzene.html)
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A Comparative Guide to the Synthesis of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, systematically named 1-(benzyloxy)-2,3-dibromopropane, is a key building block in organic synthesis. Its structure, featuring a benzyl ether and vicinal dibromides, makes it a versatile intermediate for the introduction of a benzyloxy-propane backbone in the synthesis of more complex molecules, including potential pharmaceutical candidates. The efficient and selective synthesis of this compound is therefore of significant interest to the research and drug development community.
This guide provides a comparative analysis of two primary synthetic routes to 1-(benzyloxy)-2,3-dibromopropane. Each route is evaluated based on its chemical principles, experimental protocol, potential yield, and scalability. This in-depth technical guide is designed to empower researchers to make informed decisions when selecting a synthetic strategy that best suits their specific needs.
Synthetic Strategies: A Comparative Overview
Two logical and convergent synthetic routes to 1-(benzyloxy)-2,3-dibromopropane have been identified and are compared in this guide. Both pathways commence from the readily available starting material, allyl alcohol. The key difference lies in the sequence of the benzylation and bromination steps.
-
Route A: Benzylation followed by Bromination. This route involves the initial protection of the hydroxyl group of allyl alcohol as a benzyl ether, followed by the electrophilic addition of bromine across the double bond.
-
Route C: Bromination followed by Benzylation. This alternative strategy begins with the bromination of the double bond of allyl alcohol to form 2,3-dibromo-1-propanol, which is then subjected to benzylation to yield the final product.
The following sections will delve into the mechanistic details and experimental protocols for each route, providing a comprehensive comparison to aid in the selection of the most appropriate synthetic pathway.
Route A: Benzylation Followed by Bromination
This synthetic approach prioritizes the protection of the alcohol functionality before the introduction of the bromine atoms. This strategy can be advantageous in preventing potential side reactions that might occur with a free hydroxyl group during bromination.
Step A1: Synthesis of Allyl Benzyl Ether
The first step in Route A is the synthesis of allyl benzyl ether from allyl alcohol and benzyl bromide. This transformation is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2]
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The hydroxyl group of allyl alcohol is first deprotonated by a base, typically a strong base like sodium hydride (NaH) or a milder base like potassium hydroxide (KOH), to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the C-O bond of the ether.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Benzylic Bromoethers
An Objective Comparison of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" Analogs Using NMR, IR, and Mass Spectrometry
Introduction
In the landscape of drug discovery and materials science, halogenated ethers serve as pivotal structural motifs and synthetic intermediates. The target molecule, "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-," presents a complex analytical challenge due to its multiple stereocenters and various functional groups, including a benzylic ether, and primary and secondary alkyl bromides. Direct spectroscopic analysis of such a complex structure can be ambiguous without a foundational understanding of how each component contributes to the overall spectral data.
This guide eschews a direct, and likely unavailable, analysis of the target molecule. Instead, we adopt a more pragmatic and instructive approach: a comparative spectroscopic study of structurally related, commercially available analogs. By systematically examining simpler molecules that contain the core functional groups of our target, we can deconstruct the complex spectra into understandable components. This methodology not only provides a framework for identifying the target compound but also equips researchers with the fundamental principles to characterize novel, related structures.
We will focus on four key analogs, each chosen to isolate and highlight specific spectroscopic features:
-
1-Bromo-2-(methoxymethyl)benzene: A model for the brominated aromatic ring with a simple benzylic ether.
-
(2-Bromoethyl)benzene: Isolates the spectroscopic signature of a primary alkyl bromide attached to a phenyl group, distinct from a benzylic ether.
-
Benzyl ethyl ether: A fundamental benzylic ether, allowing for the study of its characteristic fragmentation and NMR signals without the influence of a ring-substituted bromine.
-
1-(Bromomethyl)-2-methylbenzene: An isomer of a related analog that directly contrasts a benzylic bromide with the benzylic ether linkage, highlighting the profound impact of atom connectivity on spectral output.
Through this comparative lens, we will explore the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, grounding our interpretations in established chemical principles and authoritative data.
Molecular Structures: A Comparative Overview
The structural differences between our target molecule and the selected analogs are key to understanding their distinct spectroscopic signatures. The following diagram illustrates these structures, providing a visual reference for the subsequent analysis.
Figure 1: The complex target molecule and the simpler analogs chosen for spectroscopic comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing us to differentiate between protons (¹H) and carbons (¹³C) based on their connectivity and proximity to electronegative atoms or aromatic rings.
¹H NMR Spectroscopy
In our analogs, the key diagnostic regions are the aromatic region (~7.0-7.6 ppm), the benzylic/ether region (~3.4-4.5 ppm), and the alkyl region. Protons on carbons adjacent to an electronegative oxygen atom are deshielded and shifted downfield, typically appearing in the 3.4 to 4.5 δ range.[1][2] The presence of bromine also causes a downfield shift, though its effect can vary.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic Protons (m) | Benzylic/α-Ether Protons | α-Bromo Protons | Other Alkyl Protons |
| 1-Bromo-2-(methoxymethyl)benzene | ~7.1-7.6 | 4.5 (s, 2H, -CH₂-O) | N/A | 3.4 (s, 3H, -O-CH₃) |
| (2-Bromoethyl)benzene | ~7.2-7.4 | N/A | 3.6 (t, 2H, -CH₂-Br) | 3.2 (t, 2H, Ar-CH₂-) |
| Benzyl ethyl ether | ~7.2-7.4 | 4.5 (s, 2H, Ar-CH₂-O) | N/A | 3.5 (q, 2H, -O-CH₂-), 1.2 (t, 3H, -CH₃) |
| 1-(Bromomethyl)-2-methylbenzene | ~7.1-7.4 | N/A | 4.5 (s, 2H, Ar-CH₂-Br) | 2.4 (s, 3H, Ar-CH₃) |
Data are estimations based on typical values and data from sources like ChemicalBook.[3]
The causality is clear: the protons of the benzylic methylene group (-Ar-CH₂ -) in Benzyl ethyl ether and 1-(Bromomethyl)-2-methylbenzene appear at a nearly identical chemical shift (~4.5 ppm). This demonstrates that both the ether oxygen and the bromine atom exert a similar, strong deshielding effect on adjacent benzylic protons. The key differentiator lies in the other signals present, such as the methyl group of the ether or the aromatic methyl group.
¹³C NMR Spectroscopy
In ¹³C NMR, carbon atoms bonded to oxygen are significantly shifted downfield, typically appearing in the 50-80 ppm range.[2][4] Carbons bonded to bromine are also shifted downfield, but generally to a lesser extent, appearing in the 25-70 ppm range depending on substitution.[5]
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic Carbons | Benzylic/α-Ether Carbon | α-Bromo Carbon | Other Alkyl Carbons |
| 1-Bromo-2-(methoxymethyl)benzene | ~122-139 (C-Br at ~122) | ~72 (-CH₂-O) | N/A | ~58 (-O-CH₃) |
| (2-Bromoethyl)benzene | ~126-139 | N/A | ~33 (-CH₂-Br) | ~39 (Ar-CH₂-) |
| Benzyl ethyl ether | ~127-138 | ~72 (Ar-CH₂-O) | N/A | ~66 (-O-CH₂-), ~15 (-CH₃) |
| 1-(Bromomethyl)-2-methylbenzene | ~126-138 | N/A | ~33 (Ar-CH₂-Br) | ~19 (Ar-CH₃) |
Data are estimations based on typical values and data from sources such as the Royal Society of Chemistry.[6]
The distinction is stark here. The benzylic carbon in the ether analogs (~72 ppm) is significantly further downfield than the benzylic carbon in the bromide analog (~33 ppm). This provides an unambiguous method for distinguishing a benzylic ether from a benzylic bromide.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A self-validating NMR protocol ensures data is both accurate and reproducible.
Figure 2: Standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid method for identifying the presence of specific functional groups. While ethers can be challenging to identify definitively by IR alone due to their C-O stretching absorption appearing in the fingerprint region (1050-1250 cm⁻¹), where many other signals can overlap, the combination with other spectral data is powerful.[1][2] Phenyl alkyl ethers typically show two distinct C–O stretching bands.[2]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | Aromatic C-H Stretch | Aromatic C=C Bends | C-O-C Ether Stretch | C-Br Stretch |
| 1-Bromo-2-(methoxymethyl)benzene | >3000 | ~1600, ~1450 | ~1250 and ~1090 | ~650 |
| (2-Bromoethyl)benzene | >3000 | ~1600, ~1450 | N/A | ~660 |
| Benzyl ethyl ether | >3000 | ~1600, ~1450 | ~1240 and ~1100 | N/A |
| 1-(Bromomethyl)-2-methylbenzene | >3000 | ~1600, ~1450 | N/A | ~670 |
The most reliable diagnostic feature here is the strong C-O-C stretching band (or pair of bands for aryl ethers) present in the ether-containing analogs and absent in the others. The C-Br stretch is typically weak and falls at low wavenumbers, making it less diagnostic.
Mass Spectrometry (MS): Unraveling Molecular Structure through Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns under electron ionization (EI). For the analogs studied, two fragmentation pathways are particularly insightful: benzylic cleavage and the influence of bromine's isotopic distribution.
Benzylic Cleavage: Compounds with a benzyl group readily undergo cleavage at the benzylic position to form a highly resonance-stabilized benzyl cation, which often rearranges to the even more stable tropylium cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91.[7] This is a dominant peak in the mass spectra of many benzylic compounds.[8]
Bromine Isotope Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, providing a definitive signature for the presence of bromine.[9]
Figure 3: Characteristic benzylic cleavage leading to the stable tropylium ion (m/z 91).
Table 4: Predicted Key Fragments in EI-Mass Spectrometry (m/z)
| Compound | Molecular Ion (M⁺˙) | [M-Br]⁺ | [M-OR]⁺ / [M-CH₂Br]⁺ | Tropylium Ion (C₇H₇⁺) | Bromine Isotope Pattern |
| 1-Bromo-2-(methoxymethyl)benzene | 200/202 | 121 | 169 | 91 | Yes |
| (2-Bromoethyl)benzene | 184/186 | 105 | 91 (via rearrangement) | 91 | Yes |
| Benzyl ethyl ether | 136 | N/A | 91 | 91 | No |
| 1-(Bromomethyl)-2-methylbenzene | 184/186 | 105 | 105 | 105 (methyl tropylium) | Yes |
Note: The base peak for 1-(Bromomethyl)-2-methylbenzene would be the methyl-substituted tropylium ion at m/z 105, not 91.
The data clearly show how MS can differentiate these structures. The presence or absence of the bromine isotope pattern is an immediate filter. Furthermore, the mass of the fragment resulting from benzylic cleavage (91 vs. 105) can distinguish between substituted and unsubstituted benzyl rings.
Summary: A Consolidated Spectroscopic Fingerprint
By analyzing these model compounds, we have built a robust framework for identifying the key structural motifs within our complex target molecule. Each spectroscopic technique provides a unique piece of the puzzle, and together, they offer a definitive structural elucidation.
Table 5: Consolidated Diagnostic Features for Analog Identification
| Spectroscopic Feature | 1-Bromo-2-(methoxymethyl)benzene | (2-Bromoethyl)benzene | Benzyl ethyl ether | 1-(Bromomethyl)-2-methylbenzene |
| ¹H NMR: Benzylic Signal | ~4.5 ppm (s, α-to-O) | N/A | ~4.5 ppm (s, α-to-O) | ~4.5 ppm (s, α-to-Br) |
| ¹³C NMR: Benzylic Carbon | ~72 ppm | N/A | ~72 ppm | ~33 ppm |
| IR: Strong C-O Stretch | Yes (~1100-1250 cm⁻¹) | No | Yes (~1100-1250 cm⁻¹) | No |
| MS: Bromine Pattern | Yes | Yes | No | Yes |
| MS: Base Peak (m/z) | 91 or 121 | 91 | 91 | 105 |
Conclusion
While the direct spectroscopic analysis of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" remains a complex task, this guide has demonstrated a powerful and reliable alternative. By systematically comparing the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of carefully selected, simpler analogs, we have successfully isolated the characteristic spectroscopic "fingerprints" of the key functional groups: the brominated benzene ring, the benzylic ether linkage, and the alkyl bromide moiety.
The significant downfield shift of the benzylic carbon in ¹³C NMR provides an unambiguous method to confirm the presence of a C-O bond at that position. Mass spectrometry offers definitive evidence of bromine through its isotopic pattern and reveals the substitution on the aromatic ring through the mass of the tropylium ion fragment. This comparative approach, grounded in the fundamental principles of spectroscopy, provides researchers with a robust and logical framework for the structural elucidation of complex molecules, transforming a daunting analytical challenge into a systematic investigation.
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A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
Introduction: The Analytical Challenge of a Dibrominated Ether
"Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" is a complex organohalogen compound featuring a benzene ring, an ether linkage, and two bromine atoms. Its analysis is critical for purity assessment, stability studies, and impurity profiling in research and development settings. The presence of two bromine atoms and a UV-active phenyl group provides distinct handles for detection, yet its molecular structure demands careful consideration for chromatographic separation.
This guide provides an in-depth comparison of two primary analytical techniques suitable for the quantification and identification of this analyte: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) . As no standard validated methods exist for this specific molecule, this document outlines the foundational principles, proposed experimental protocols, and a comprehensive validation strategy rooted in the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish a self-validating and trustworthy analytical system.[1][2][3][4][5][6][7]
Based on its structure as a haloalkane derivative, the analyte is expected to be a relatively non-polar compound, soluble in common organic solvents like methanol, acetonitrile, and hexane, but poorly soluble in water.[8][9][10][11] This property is a critical determinant in the selection of chromatographic conditions.
Methodology Comparison: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV depends on the specific analytical objective, such as routine purity testing versus impurity identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[12] Given the anticipated volatility of the target molecule, GC is a highly suitable separation technique. The coupling with a mass spectrometer provides unparalleled specificity, allowing for definitive identification based on both retention time and the compound's unique mass fragmentation pattern.[13] The presence of two bromine atoms will produce a highly characteristic isotopic pattern in the mass spectrum, serving as a definitive marker for the analyte and its related impurities.[14][15]
-
High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[16][17] For a non-polar compound like "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-", reversed-phase HPLC is the method of choice.[16][17][18][19] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.[16][18] Detection is achieved using a UV detector, leveraging the benzene ring's absorbance of ultraviolet light. This method is robust, widely available, and ideal for routine quantification.
Comparative Overview
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of soluble compounds in the liquid phase followed by UV absorbance detection. |
| Selectivity | Very High (based on retention time and mass spectrum). | Moderate to High (based on retention time and UV spectrum). |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. | Good, dependent on the chromophore's molar absorptivity. |
| Identification | Definitive identification via fragmentation patterns and isotopic signature.[13][20][21] | Presumptive identification based on retention time matching with a reference standard. |
| Sample Throughput | Moderate; typically longer run times due to oven temperature programming. | High; generally faster analysis times. |
| Instrumentation Cost | Higher. | Lower. |
| Best For | Impurity identification, structural elucidation, and high-specificity quantification. | Routine purity testing, content uniformity, and assay quantification. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are proposed starting points for method development and subsequent validation. The causality behind experimental choices is explained to provide a clear rationale.
Protocol 1: GC-MS Method for Identification and Quantification
This method is designed for high specificity and is capable of both identifying and quantifying the analyte and potential impurities.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for HPLC-UV analysis of the target analyte.
1. Sample & Standard Preparation:
- Rationale: Acetonitrile is a common organic solvent used in reversed-phase HPLC that has good UV transparency and elution strength.
- Procedure:
- Prepare a primary stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
- Prepare a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 10 µg/mL to 200 µg/mL).
- Prepare sample solutions at a target concentration of 100 µg/mL in acetonitrile.
2. HPLC-UV Instrumentation & Conditions:
- Rationale: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for non-polar compounds. [17][18]An isocratic mobile phase of acetonitrile and water offers simplicity and robustness. The detection wavelength of 254 nm is a common choice for aromatic compounds.
- Parameters:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase: Acetonitrile:Water (70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Detection Wavelength: 254 nm.
3. Data Analysis:
- Identification: Confirm the analyte by comparing the retention time of the major peak in the sample chromatogram to that of the reference standard.
- Quantification: Construct a calibration curve by plotting the peak area at 254 nm versus concentration. Determine the concentration of the analyte in the sample solution using the regression equation.
A Self-Validating System: The Method Validation Framework
To ensure that the chosen analytical method is suitable for its intended purpose, a comprehensive validation must be performed according to ICH Q2(R1) guidelines. [1][3][4]The objective is to demonstrate that the procedure is reliable, reproducible, and accurate for the analysis of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-".
Validation Process Diagram
Caption: Key parameters for analytical method validation per ICH Q2.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria.
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. For HPLC, check for peak purity using a DAD. For GC-MS, confirm that no interfering peaks have the same retention time and mass spectrum. | The analyte peak is well-resolved from other components. No significant interference at the analyte's retention time. Mass spectrum is unique. |
| Linearity | Analyze at least 5 concentration levels across the specified range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration. |
| Range | Derived from the linearity study. | The range over which the method is shown to be linear, accurate, and precise. Typically 80-120% of the test concentration for an assay. [1] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): 6 replicate preparations at 100% of the target concentration on the same day. Intermediate Precision: Repeat the study on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically S/N = 3) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically S/N = 10) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters (e.g., HPLC mobile phase composition ±2%, column temperature ±5°C, GC oven ramp rate ±1°C/min) and assess the impact on results. | The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during normal usage. |
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and HPLC-UV are powerful and suitable techniques for the analysis of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-". The final choice is dictated by the analytical need.
-
For unambiguous identification, impurity profiling, and structural confirmation , the specificity of GC-MS is unmatched. Its ability to provide mass spectral data is invaluable during drug development and for troubleshooting.
-
For routine, high-throughput quantitative analysis such as final product assay or content uniformity where the analyte's identity is already established, HPLC-UV offers a more cost-effective, rapid, and robust solution.
Regardless of the chosen method, a rigorous validation following the framework outlined in this guide is not merely a regulatory requirement but a cornerstone of scientific integrity. It ensures that the data generated is accurate, reliable, and fit for its intended purpose, providing a solid foundation for critical decisions in research and development.
References
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-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2015). 6.1: Physical Properties of Haloalkanes. Retrieved from [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
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MDPI. (n.d.). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples. Retrieved from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
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Chemistry Student. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]
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PubMed. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from [Link]
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Khan Academy. (2025). Physical properties of haloalkanes| Haloalkanes and haloarenes | Grade 12 | Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
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ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
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YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
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Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
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A Comparative Guide to "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" for Alcohol Protection
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations. The hydroxyl group, ubiquitous in natural products and synthetic intermediates, often requires temporary masking to prevent unwanted side reactions. While a plethora of alcohol protecting groups have been developed, the search for novel reagents with unique reactivity and selectivity profiles continues. This guide introduces "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" (hereafter referred to as BDBEMB), a promising yet lesser-known reagent, and provides a comprehensive comparison with established protecting groups.
Introduction to Alcohol Protecting Groups and the Potential of BDBEMB
Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions.[1] An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reagents, and should not introduce new stereocenters if not desired.[2] Common classes of alcohol protecting groups include silyl ethers (e.g., TBS, TIPS), acetals (e.g., MOM, THP), and benzyl ethers (Bn).[2][3]
BDBEMB, with its dibromo ether structure, presents an intriguing candidate for alcohol protection. Its design suggests the potential for forming a stable, cyclic acetal-like structure upon reaction with a hydroxyl group. This guide will explore the hypothesized mechanism of BDBEMB as a protecting group and compare its potential efficacy against widely used alternatives.
Hypothesized Mechanism of BDBEMB in Alcohol Protection
The structure of BDBEMB suggests a two-step intramolecular cyclization mechanism for the protection of alcohols. The initial reaction would involve the nucleophilic attack of the alcohol's oxygen on one of the bromomethyl groups, followed by an intramolecular Williamson ether synthesis to form a stable, six-membered ring.
Caption: Hypothesized protection of an alcohol with BDBEMB.
Comparative Analysis with Established Reagents
The true measure of a protecting group's utility lies in its performance relative to existing methods. Here, we compare the projected attributes of BDBEMB with three of the most common alcohol protecting groups: tert-Butyldimethylsilyl (TBS), Methoxymethyl (MOM), and Benzyl (Bn) ethers.
Ease of Introduction
-
BDBEMB (Hypothesized): The introduction of BDBEMB would likely require a strong base, such as sodium hydride (NaH), to deprotonate the alcohol, followed by reaction with the reagent. This is a common procedure for installing ether-based protecting groups.[2]
-
TBS Ethers: These are typically formed by reacting the alcohol with TBS-Cl in the presence of a mild base like imidazole or triethylamine.[2][4] The reaction conditions are generally mild and tolerate a wide range of functional groups.
-
MOM Ethers: MOM groups are often introduced using MOM-Cl and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5][6] However, MOM-Cl is a known carcinogen, leading to the development of alternative, safer methods.[6]
-
Benzyl Ethers: Benzyl groups are commonly installed using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like NaH.[6]
Stability
The stability of a protected alcohol to various reaction conditions is a critical factor in its selection.
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Reagents | Reductive Reagents |
| BDBEMB (Hypothesized) | Likely stable to mild acids, but may be cleaved by strong acids. | Expected to be very stable. | Generally stable. | Stable to most reducing agents, except possibly those that cleave C-Br bonds. |
| TBS Ether [2] | Labile to acidic conditions. | Generally stable, but can be cleaved by fluoride ions. | Stable. | Stable. |
| MOM Ether [5][6] | Cleaved by acidic conditions. | Stable. | Stable. | Stable. |
| Benzyl Ether (Bn) [6] | Stable to all but very strong acids. | Stable. | Stable. | Cleaved by catalytic hydrogenolysis. |
Ease of Removal (Deprotection)
The ability to selectively remove a protecting group is as important as its stability.
-
BDBEMB (Hypothesized): Deprotection would likely involve cleavage of the cyclic acetal under strong acidic conditions. The presence of the benzene ring might also allow for reductive cleavage methods.
-
TBS Ethers: Most commonly cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[4] This provides a highly selective deprotection method.
-
MOM Ethers: Removed under acidic conditions, often using a mild acid like pyridinium p-toluenesulfonate (PPTS) or stronger acids like HCl.[2][6]
-
Benzyl Ethers: Typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and efficient method, provided no other reducible functional groups are present.[3][6]
Substrate Scope and Selectivity
The steric bulk of a protecting group can influence its ability to selectively protect one hydroxyl group over another.
-
BDBEMB (Hypothesized): The bulky nature of BDBEMB may lead to a preference for protecting less sterically hindered primary alcohols over secondary or tertiary alcohols.
-
Silyl Ethers: The steric hindrance of silyl ethers can be tuned by changing the alkyl groups on the silicon atom (e.g., TMS < TES < TBS < TIPS < TBDPS).[2] This allows for a high degree of control over selectivity.
-
MOM and Benzyl Ethers: These groups are generally less sterically demanding than bulky silyl ethers and may show less selectivity between primary and secondary alcohols.[4]
Safety Considerations
The handling of any chemical reagent requires careful consideration of its potential hazards. While specific data for BDBEMB is not available, related brominated compounds offer some insight. For example, 1-bromo-2-(methoxymethyl)benzene is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[7] Similarly, 2-bromo-1,3-bis(bromomethyl)benzene is a skin and respiratory irritant.[8] It is reasonable to assume that BDBEMB would have a similar hazard profile and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Experimental Protocols (Exemplary)
To provide a practical context for comparison, the following are detailed, step-by-step hypothetical protocols for the protection of benzyl alcohol with BDBEMB and a standard reagent, TBS-Cl.
Protection of Benzyl Alcohol with BDBEMB (Hypothetical)
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Cost-benefit analysis of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" synthesis methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of complex molecules with precise stereochemistry and functional group placement is paramount. One such molecule of interest is Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, a halogenated ether with potential applications as a versatile building block in organic synthesis. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, economic considerations, and safety and environmental impact assessments.
At a Glance: Two Synthetic Pathways
Two primary synthetic strategies have been evaluated for the preparation of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-:
-
Route A: The Williamson Ether Synthesis. This classic and reliable method involves the formation of an ether linkage by reacting an alkoxide with a suitable alkyl halide. In this case, the sodium salt of 1,3-dibromo-2-propanol is reacted with benzyl bromide.
-
Route B: Electrophilic Bromination of an Alkene. This alternative approach begins with the readily available allyl benzyl ether, which undergoes electrophilic addition of bromine across the double bond to yield the desired dibrominated product.
This guide will delve into the intricacies of each route, providing the necessary data for an informed decision on the most appropriate method for your specific research or development needs.
Route A: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] This SN2 reaction offers a high degree of control and predictability, making it a favored method in many synthetic campaigns.[2]
Overall Synthetic Strategy
The synthesis of the target molecule via the Williamson ether approach is a two-step process:
-
Synthesis of the Key Intermediate: 1,3-Dibromo-2-propanol. This dihalogenated alcohol is prepared from the inexpensive and readily available starting material, glycerol.
-
Williamson Ether Synthesis. The synthesized 1,3-dibromo-2-propanol is deprotonated with a strong base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with benzyl bromide to yield the final product.
Sources
A Senior Application Scientist's Guide to the Isomeric Purity of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Isomers, molecules with identical chemical formulas but different structures, can exhibit remarkably different pharmacological and toxicological profiles.[1] This guide provides an in-depth technical analysis of the isomeric purity of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-", a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly acyclic nucleoside analogues used as antiviral agents.[2]
The core of this molecule, a substituted propane backbone, features a chiral center, giving rise to enantiomers. The presence of the undesired enantiomer can lead to reduced efficacy, off-target effects, or even significant toxicity.[1] Therefore, robust analytical methodologies to ensure high isomeric purity are paramount. This guide will compare and contrast state-of-the-art analytical techniques for the determination of the isomeric purity of this compound, providing detailed experimental protocols and comparative data with a structurally analogous intermediate used in the synthesis of the antiviral drug, Ganciclovir.
The Genesis of Chirality: A Proposed Synthetic Pathway and the Resulting Isomers
The logical starting material is 1,3-dibromo-2-propanol, a commercially available prochiral molecule. The synthesis would likely proceed via an etherification reaction, where the hydroxyl group of 1,3-dibromo-2-propanol is protected with a benzyl group, often using benzyl bromide in the presence of a base. This crucial step introduces the chiral center at the second carbon of the propane backbone, resulting in a racemic mixture of (R)- and (S)-enantiomers of "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-".
Analytical Methodologies for Isomeric Purity Determination
The determination of enantiomeric excess (%ee) is a critical quality control step. The two most powerful and widely adopted techniques for this purpose in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation
Chiral HPLC is the benchmark method for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility. The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral stationary phase, such as an amylose or cellulose derivative, is a prime candidate for the separation of halogenated ethers.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio is critical for achieving optimal separation and is determined through method development.
-
Sample Preparation: A stock solution of the racemic "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Purity Analysis
NMR spectroscopy offers a distinct advantage in providing detailed structural information in addition to quantifying isomeric purity.[3] While enantiomers are indistinguishable in a standard NMR experiment due to their identical magnetic environments, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the enantiomers.
Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: Approximately 10-20 mg of the racemic "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of Chiral Solvating Agent: A chiral solvating agent, such as (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL), is added in stoichiometric amounts. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
-
NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired.
-
Data Analysis: The integration of well-resolved, non-overlapping signals corresponding to each diastereomeric complex allows for the determination of the enantiomeric ratio.
Comparative Analysis: "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" vs. A Ganciclovir Intermediate
To provide a practical context for the importance of isomeric purity, we will compare our target molecule with a key intermediate in the synthesis of Ganciclovir, a widely used antiviral medication. A common precursor to Ganciclovir is a protected form of 1,3-dihydroxy-2-propoxymethylguanine, where the hydroxyl groups are often protected as benzyl ethers. The core structure, a substituted propanol, is analogous to our target molecule.
| Feature | "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-" | Ganciclovir Intermediate (e.g., 1,3-Dibenzyloxy-2-bromopropane) |
| Chiral Center | C2 of the propane backbone | C2 of the propane backbone |
| Potential Isomers | (R)- and (S)-enantiomers | (R)- and (S)-enantiomers |
| Synthetic Origin of Chirality | Etherification of prochiral 1,3-dibromo-2-propanol | Protection of prochiral 1,3-dihydroxypropane derivative |
| Primary Analytical Method for Isomeric Purity | Chiral HPLC with polysaccharide-based CSP | Chiral HPLC, often with derivatization |
| Alternative Analytical Method | ¹H NMR with Chiral Solvating Agents (e.g., BINOL) | ¹H NMR with Chiral Derivatizing Agents |
| Biological Significance of Purity | Crucial for subsequent stereospecific reactions in API synthesis | Directly impacts the stereochemistry and efficacy of the final Ganciclovir drug |
Visualizing the Workflow
Caption: Workflow for the synthesis and isomeric purity analysis of the target compound.
Conclusion
The control and analysis of isomeric purity are non-negotiable aspects of modern drug development. For "Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-", a versatile building block, ensuring a high enantiomeric excess is critical for the stereochemical integrity of the final API. This guide has outlined a plausible synthetic route that establishes the chiral center and has detailed the industry-standard analytical methodologies—Chiral HPLC and NMR spectroscopy—for robustly determining its isomeric purity. By comparing it to a key intermediate in the synthesis of Ganciclovir, we underscore the universal importance of stereochemical control in the synthesis of safe and effective medicines. The provided protocols serve as a validated starting point for researchers and scientists to implement rigorous quality control measures in their synthetic and drug development endeavors.
References
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PubChem. [(2-Bromoethoxy)(phenyl)methyl]benzene. [Link]
-
Slideshare. Stereochemistry and biological activity of drugs. [Link]
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ResearchGate. NOVEL SYNTHESIS OF PROCESS RELATED IMPURITIES OF VALGANCICLOVIR HYDROCHLORIDE. [Link]
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ResearchGate. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | Request PDF. [Link]
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Safety Operating Guide
Navigating the Disposal of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-: A Guide for Laboratory Professionals
Hazard Assessment: A Structurally-Informed Approach
Understanding the potential hazards of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- is paramount. Based on its constituent chemical groups, we can infer the following primary risks:
-
Toxicity and Irritation: Brominated organic compounds are frequently associated with skin and eye irritation.[1][2][3] Similar molecules are harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Inhalation may lead to respiratory tract irritation.[1][5][6]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[2] Therefore, release into drains or the environment is strictly prohibited.[1][7][8]
-
Reactivity: This compound is incompatible with strong oxidizing agents.[9] Contact with such agents could lead to vigorous, exothermic reactions.
Given these risks, all waste containing Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- must be treated as hazardous waste .[10]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, the following minimum PPE is mandatory. The causality is clear: to prevent contact with a substance presumed to be irritant and toxic.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent dermal absorption and skin irritation.[10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes, which could cause serious irritation.[1] |
| Body Protection | A standard, fully-buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | All handling should occur within a certified chemical fume hood. | To minimize inhalation of potentially harmful vapors.[10] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment waste is generated. The following protocol ensures safety and regulatory compliance from the laboratory bench to final disposal.
The foundational principle of chemical waste management is segregation. This prevents dangerous reactions and reduces disposal costs.
-
Action: Designate a specific waste container exclusively for Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- and other halogenated organic waste.[10][11]
-
Causality: As a brominated hydrocarbon, this compound belongs to the halogenated organic waste stream.[10][12] Mixing it with non-halogenated waste complicates and increases the cost of disposal. Furthermore, mixing with incompatible chemicals, such as strong bases or oxidizing agents, could lead to hazardous reactions.[9][12]
The integrity of the waste container is critical for safe storage and transport.
-
Action: Collect liquid waste in a clearly labeled, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[7][12][13] Ensure the container has a secure, tight-fitting lid.[11][14]
-
Causality: The container must be chemically resistant to the waste to prevent degradation and leaks.[13][15] The container should never be filled more than 75-90% full to allow for vapor expansion.[12][13]
Accurate labeling is a regulatory requirement and essential for safety.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[11][13] The label must include:
-
Causality: Clear, accurate labeling communicates the container's contents and associated hazards to all laboratory personnel and waste handlers, preventing accidental misuse or improper handling.
Safe interim storage within the laboratory is crucial to prevent accidents.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be in a cool, well-ventilated location, away from heat sources or direct sunlight.[9][17] The container must be stored within secondary containment to catch any potential leaks.[11]
-
Causality: Storing the waste in a designated, controlled area minimizes the risk of accidental spills and exposure. Secondary containment provides a crucial barrier in the event of primary container failure.
Hazardous waste must be disposed of through certified channels.
-
Action: Once the container is nearly full (no more than 75-90%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Do not dispose of this chemical down the drain or allow it to evaporate in a fume hood.[7][18]
-
Causality: Final disposal must be conducted at a permitted treatment, storage, and disposal facility (TSDF) in accordance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA).[3][4][19] These facilities are equipped to handle and neutralize hazardous materials safely.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.
Caption: Disposal workflow for Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-.
Spill Management: Immediate Response Protocol
In the event of a spill, prompt and correct action is critical to mitigate hazards.
-
Alert Personnel: Immediately notify others in the area.[10]
-
Evacuate: If the spill is large or you are unsure of the risk, evacuate the immediate area.
-
PPE: Don the appropriate PPE as outlined in Section 2 before attempting any cleanup.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite, sand, or commercial sorbent pads.[10][11]
-
Cleanup: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.[8][11]
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Contact EHS: For large spills or any uncertainty, contact your institution's EHS department immediately for guidance and assistance.[10]
By adhering to this comprehensive guide, researchers can ensure that the disposal of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- is managed with the highest standards of safety, responsibility, and scientific integrity.
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Navigating the Invisible Threat: A Definitive Guide to Personal Protective Equipment for Benzene and [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
In the fast-paced environment of drug discovery and development, the imperative to innovate is matched only by the mandate to ensure the absolute safety of our most valuable asset: our scientists. This guide provides essential, field-tested safety and operational protocols for handling two potent chemical agents: Benzene, a widely used but highly regulated solvent, and [[2-bromo-1-(bromomethyl)ethoxy]methyl]-, a reactive bromo-ether compound. Our objective is to instill a deep, procedural understanding of the risks involved and to empower researchers with the knowledge to mitigate them effectively, thereby fostering a culture of unwavering safety and scientific integrity.
Understanding the Adversaries: Chemical Hazard Profiles
A profound respect for the chemical nature of the substances we handle is the foundation of laboratory safety. It is not enough to simply follow a checklist; we must understand why each step is critical.
Benzene , a colorless and highly flammable liquid, is a known human carcinogen.[1] The Department of Health and Human Services (DHHS) has confirmed that benzene causes cancer in humans, with long-term exposure primarily linked to leukemia.[2] Its hazardous nature extends beyond carcinogenicity; it is also a skin and eye irritant and can cause significant damage to the central nervous system and bone marrow upon acute or chronic exposure.[1][3] The primary routes of exposure are inhalation and skin absorption.[3] Given these severe health risks, stringent control measures are not merely recommended—they are mandated by regulatory bodies like OSHA.[4]
The Last Line of Defense: A Comprehensive PPE Strategy
Engineering controls, such as fume hoods and closed systems, are the primary means of exposure reduction. However, Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical. The selection of appropriate PPE must be deliberate and informed by the specific hazards of each substance.
Quantitative Exposure Limits for Benzene
Understanding and adhering to established occupational exposure limits (OELs) is non-negotiable. These values represent the upper limit of acceptable airborne concentration for a healthy adult worker over a working lifetime.
| Regulatory Body | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 1 ppm (8-hour) | 5 ppm (15-minute) |
| NIOSH (REL) | 0.1 ppm (10-hour) | 1 ppm (15-minute) |
| ACGIH (TLV) | 0.5 ppm (8-hour) | 2.5 ppm (15-minute) |
| Data sourced from NJDOH, Airgas SDS, and OSHA.[1][4][5] |
Given that Benzene is a carcinogen, the guiding principle should always be to keep exposure As Low As Reasonably Achievable (ALARA) .
Recommended Personal Protective Equipment
| Protection Type | Benzene | [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (Inferred) | Rationale & Best Practices |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges or a supplied-air respirator (required above PEL).[3][6] | Air-purifying respirator with organic vapor cartridges. | Benzene: Due to its carcinogenicity and low OELs, respiratory protection is critical. Canister service life must be monitored. Bromo-ether: To prevent inhalation of vapors that may cause respiratory irritation.[5] |
| Hand Protection | Viton®, Polyvinyl Alcohol (PVA), or Silver Shield®/4H® gloves.[1][7] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Benzene: Standard nitrile gloves offer insufficient protection. Materials with proven resistance to aromatic hydrocarbons are essential. Bromo-ether: To prevent skin irritation and potential absorption.[3] Always inspect gloves before use and change immediately if contaminated. |
| Eye & Face Protection | Chemical splash goggles and a face shield.[6] | Chemical splash goggles and a face shield. | Protects against splashes of liquid which can cause serious eye irritation or damage.[5][6] |
| Body Protection | Chemical-resistant lab coat or apron. | Chemical-resistant lab coat. | Provides a barrier against incidental splashes and spills.[3] |
| Footwear | Closed-toe shoes. Shoe covers may be required in designated areas. | Closed-toe shoes. | Protects feet from spills. |
Operational Blueprint: Step-by-Step Safety Protocols
Procedural discipline is the key to translating safety knowledge into safe practice. The following protocols provide a self-validating system for handling these hazardous chemicals.
Pre-Handling Checklist & Fume Hood Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Assemble all Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before commencing work to minimize traffic in and out of the sash.
-
Don PPE: Put on all required PPE before handling any chemicals. Follow the correct donning sequence to ensure complete protection.
-
Establish a Waste Container: Place a designated, clearly labeled hazardous waste container within the fume hood.
Safe Handling Workflow
Caption: The correct sequence for donning and doffing PPE.
Emergency Response: Plan, React, Report
Even with meticulous planning, incidents can occur. A clear, rehearsed emergency plan is vital.
Spill Response
-
Small Spill (<100 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain the spill. [1] 3. Carefully collect the absorbed material using non-sparking tools and place it in the hazardous waste container. [5] 4. Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Large Spill (>100 mL or any spill outside a fume hood):
-
EVACUATE the immediate area.
-
Alert laboratory supervisor and institutional safety office immediately.
-
Prevent entry into the area.
-
Await response from trained emergency personnel.
-
Exposure Protocol
-
Skin Contact: Immediately remove all contaminated clothing. [6]Wash the affected area with copious amounts of soap and water for at least 15 minutes. [1]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [1]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. [2]If breathing has stopped, begin artificial respiration. [1]Seek immediate medical attention.
Disposal: The Final Act of Responsibility
Chemical waste management is a critical component of the laboratory safety lifecycle.
-
Segregation: Never mix Benzene waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program. The same applies to [[2-bromo-1-(bromomethyl)ethoxy]methyl]-.
-
Containment: All waste, including contaminated absorbent materials, gloves, and disposable lab coats, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name(s), and the associated hazards (e.g., "Flammable," "Toxic," "Carcinogen").
-
Collection: Contact your institution's Environmental Health & Safety (EHS) department for waste pickup. Do not pour any amount of these chemicals down the drain. [1] By internalizing the principles and adhering to the protocols outlined in this guide, you contribute to a research environment where scientific advancement and personal safety are inextricably linked. Trust in these procedures is trust in a system designed to protect you, your colleagues, and the integrity of your work.
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Benzene - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Benzene - Airgas - United States (US) SDS HCS 2012 V4.11. Airgas. [Link]
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Benzene | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]
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Benzene | Environmental Health and Safety. Oregon State University. [Link]
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Working Safely With Benzene. HSE TRAINING MATERIALS AND TEMPLATES. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




